2-Phenyl-1-benzofuran-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-benzofuran-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPIGJOUMZWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476780 | |
| Record name | 2-phenyl-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77083-99-9 | |
| Record name | 2-phenyl-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Synthesis of 2-Phenyl-1-benzofuran-7-amine
This guide provides a detailed overview of a proposed initial synthesis of this compound. The synthesis is presented as a two-step process, commencing with the formation of a nitro-substituted benzofuran intermediate, followed by the reduction of the nitro group to yield the target amine. This approach is based on established synthetic methodologies for analogous benzofuran derivatives.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in two key stages. The first stage involves the construction of the 2-phenylbenzofuran core with a nitro group at the 7-position. This is followed by the selective reduction of the nitro group to the desired amine functionality. This method is advantageous as it utilizes readily available starting materials and employs well-documented reaction types.
A plausible and frequently utilized method for the formation of the 2-phenylbenzofuran skeleton is the intramolecular Wittig reaction.[1][2] This reaction typically involves the condensation of an ortho-hydroxybenzyltriphenylphosphonium salt with a benzoyl chloride. To introduce the substituent at the 7-position, a correspondingly substituted phenol is required as the initial starting material. In this proposed synthesis, 2-hydroxy-3-nitrobenzaldehyde serves as a suitable precursor.
The second stage of the synthesis focuses on the reduction of the nitro group. The reduction of nitroarenes to anilines is a fundamental and well-established transformation in organic synthesis. Various reagents can be employed for this purpose, offering flexibility in terms of reaction conditions and functional group tolerance.[3]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.[2][3] Researchers should optimize these conditions for the specific substrate as needed.
Step 1: Synthesis of 7-Nitro-2-phenyl-1-benzofuran
This step involves a three-part sequence: reduction of the starting aldehyde, formation of the phosphonium salt, and the final intramolecular Wittig reaction.
Part A: Synthesis of (2-Hydroxy-3-nitrophenyl)methanol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-nitrobenzaldehyde in ethanol in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirring solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Acidify the residue with 1N aqueous HCl and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired alcohol.
Part B: Synthesis of (2-Hydroxy-3-nitrobenzyl)triphenylphosphonium bromide
-
Combine (2-hydroxy-3-nitrophenyl)methanol and triphenylphosphine hydrobromide (PPh₃·HBr) in acetonitrile.
-
Reflux the mixture with stirring for 2 hours.
-
A solid precipitate should form during the reaction.
-
After cooling to room temperature, filter the solid and wash with cold acetonitrile.
-
Dry the solid under vacuum to obtain the phosphonium salt.
Part C: Synthesis of 7-Nitro-2-phenyl-1-benzofuran
-
Suspend the (2-hydroxy-3-nitrobenzyl)triphenylphosphonium bromide in a mixture of toluene and triethylamine (Et₃N).
-
Add benzoyl chloride to the suspension.
-
Reflux the reaction mixture with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the precipitated triethylamine hydrobromide and triphenylphosphine oxide by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate 7-nitro-2-phenyl-1-benzofuran.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate synthesized in Step 1.
-
In a round-bottom flask, dissolve 7-nitro-2-phenyl-1-benzofuran in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Estimated Yield (%) |
| 1A | 2-Hydroxy-3-nitrobenzaldehyde | NaBH₄ | - | Ethanol | 0 °C to RT, 1h | (2-Hydroxy-3-nitrophenyl)methanol | >90 |
| 1B | (2-Hydroxy-3-nitrophenyl)methanol | PPh₃·HBr | - | Acetonitrile | Reflux, 2h | (2-Hydroxy-3-nitrobenzyl)triphenylphosphonium bromide | 85-95 |
| 1C | Phosphonium bromide from 1B | Benzoyl chloride | Et₃N | Toluene | Reflux, 2h | 7-Nitro-2-phenyl-1-benzofuran | 60-80 |
| 2 | 7-Nitro-2-phenyl-1-benzofuran | SnCl₂·2H₂O | - | Ethanol | Reflux | This compound | 70-90 |
Concluding Remarks
The proposed synthesis provides a robust and logical pathway for the initial synthesis of this compound. The methodology relies on well-established chemical transformations, ensuring a high probability of success. Researchers and drug development professionals can use this guide as a foundational protocol, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis to confirm their identity and purity.
References
discovery and characterization of 2-Phenyl-1-benzofuran-7-amine
Disclaimer: Publicly available scientific data specifically detailing the synthesis, characterization, and biological activity of 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and the reported properties of structurally related 2-phenylbenzofuran and aminobenzofuran derivatives. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific target compound.
Introduction
This compound is a heterocyclic organic compound belonging to the 2-phenylbenzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Derivatives of 2-phenylbenzofuran have garnered significant interest from researchers in medicinal chemistry due to their potential as therapeutic agents.[2] The introduction of an amine group at the 7-position of the benzofuran core can significantly influence the molecule's physicochemical properties and biological interactions. This guide aims to provide a technical framework for the discovery and characterization of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
While specific experimental data for this compound is not widely reported, its basic properties can be predicted.
| Property | Value | Source |
| CAS Number | 77083-99-9 | [3][4][5] |
| Molecular Formula | C₁₄H₁₁NO | [3][5] |
| Molecular Weight | 209.25 g/mol | [3] |
| IUPAC Name | This compound | [5] |
Synthesis of this compound
Several synthetic strategies for the 2-arylbenzofuran scaffold can be adapted for the synthesis of this compound. A plausible retro-synthetic approach is outlined below. The synthesis would likely commence from a suitably substituted phenol.
Proposed Synthetic Pathway
A potential synthetic route could involve the formation of the benzofuran ring followed by the introduction or modification of the amino group. One common method for constructing the 2-phenylbenzofuran core is through the acid-catalyzed cyclization of a phenoxyketone intermediate.
Experimental Protocols
Step 1: Williamson Ether Synthesis to form the Phenoxyketone Intermediate
-
To a solution of 2-Amino-6-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Add 2-bromo-1-phenylethanone dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate phenoxyketone.
Step 2: Acid-catalyzed Cyclodehydration
-
Dissolve the intermediate phenoxyketone in a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude 2-Phenyl-7-nitro-1-benzofuran by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-Phenyl-7-nitro-1-benzofuran in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzofuran and phenyl rings, and a signal for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the benzofuran core. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₁NO, m/z = 209.08). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the furan ring, and C=C stretching of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Melting Point | A sharp melting point range indicates a pure crystalline solid. |
For comparison, the characterization data of a related compound, 5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine, showed characteristic NMR signals that helped elucidate its structure.[6]
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the broader class of 2-phenylbenzofuran and aminobenzofuran derivatives has been reported to exhibit a range of pharmacological activities.[1]
Potential Therapeutic Areas:
-
Anticancer: Many benzofuran derivatives have shown potent anti-tumor activities.[7][8] The mechanism of action could involve the inhibition of key signaling pathways in cancer cell proliferation and survival.
-
Antimicrobial: Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[9]
-
Antioxidant: The 2-phenylbenzofuran scaffold is present in natural products with known antioxidant properties.[10]
-
Neuroprotective: Some derivatives have been evaluated as potential agents for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases.[11]
Experimental Workflow for Biological Evaluation
A general workflow for the initial biological screening of this compound is proposed below.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. Based on the rich pharmacology of the 2-phenylbenzofuran scaffold, this compound holds potential for further investigation in various therapeutic areas. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this molecule. Future studies should focus on the definitive synthesis, comprehensive characterization, and systematic biological screening of this compound to unlock its full therapeutic potential.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 3. (2-PHENYL-1-BENZOFURAN-7-YL)AMINE, CasNo.77083-99-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. 77083-99-9|2-Phenylbenzofuran-7-amine|BLD Pharm [bldpharm.com]
- 5. pschemicals.com [pschemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-1-benzofuran-7-amine: A Technical Guide to Its Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 2-Phenyl-1-benzofuran-7-amine is limited. This guide provides a comprehensive overview based on the known properties of the 2-phenyl-benzofuran scaffold and related derivatives to infer its fundamental characteristics and potential applications.
Introduction
Benzofurans are a significant class of heterocyclic compounds widely found in nature and are known for their diverse pharmacological activities. The 2-phenyl-benzofuran scaffold, in particular, has garnered considerable attention in medicinal chemistry due to its presence in various biologically active molecules. This technical guide focuses on the fundamental properties of this compound, a specific isomer within this class. While detailed experimental data for this exact compound is scarce, this document extrapolates its likely chemical, physical, and pharmacological properties from closely related analogues and the broader family of 2-phenyl-benzofuran derivatives. The potential of this compound class in areas such as neurodegenerative diseases, oncology, and infectious diseases makes it a compelling subject for further research and drug development.
Physicochemical Properties
Based on available data for this compound and related compounds, the following physicochemical properties can be summarized. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | BOC Sciences[] |
| Molecular Weight | 209.24 g/mol | BOC Sciences[] |
| CAS Number | 77083-99-9 | BOC Sciences[] |
| Appearance | Solid (predicted) | BOC Sciences[] |
| Boiling Point | 397.2 ± 22.0 °C (Predicted) | BOC Sciences[] |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) | BOC Sciences[] |
| InChI Key | SRQPIGJOUMZWNK-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | BOC Sciences[] |
Proposed Synthesis
General Experimental Protocol for 2-Phenyl-benzofuran Synthesis (Illustrative)
A general method for synthesizing the 2-phenyl-benzofuran scaffold often involves the reaction of a substituted salicylaldehyde with a phenylacetic acid derivative. For instance, a Perkin-like condensation can be employed.
Step 1: Synthesis of 2-Phenyl-1-benzofuran. A mixture of salicylaldehyde and phenylacetic anhydride in the presence of a base such as triethylamine is heated. The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization and dehydration to yield the 2-phenyl-benzofuran core.
Step 2: Nitration. The synthesized 2-phenyl-benzofuran is then subjected to nitration. A mixture of nitric acid and sulfuric acid at low temperatures is typically used to introduce a nitro group onto the benzofuran ring system. The 7-position is a potential site for electrophilic substitution.
Step 3: Reduction. The resulting 7-nitro-2-phenyl-1-benzofuran can be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate.
Potential Pharmacological Activities and Mechanism of Action
While direct pharmacological data for this compound is not available, the broader class of 2-phenyl-benzofuran derivatives has been extensively studied and shown to possess a wide range of biological activities. These findings suggest potential therapeutic applications for the 7-amino derivative.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of the 2-phenyl-benzofuran scaffold. These compounds have been shown to inhibit various cancer cell lines.
Table 1: Cytotoxic Activity of Selected 2-Phenyl-benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Methoxyphenyl)-5-nitrobenzofuran | Human chronic myeloid leukemia (K562) | 1.2 | [2] |
| 2-(4-Chlorophenyl)-5-nitrobenzofuran | Human chronic myeloid leukemia (K562) | 1.5 | [2] |
| 2-Arylbenzofuran derivative | Human breast adenocarcinoma (MCF-7) | Varies | [3] |
The proposed mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways. For instance, certain benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a key regulator of mitosis. Inhibition of this kinase leads to defects in cell division and ultimately apoptosis in cancer cells.
Neuroprotective Activity
Derivatives of 2-phenyl-benzofuran have shown promise as agents against neurodegenerative diseases like Alzheimer's. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. Some derivatives also exhibit antioxidant properties, which can protect neurons from oxidative stress, a contributing factor in neurodegeneration.
Table 2: Cholinesterase Inhibitory Activity of 2-Arylbenzofuran Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 2-Arylbenzofuran derivative | Acetylcholinesterase (AChE) | Varies | [4] |
| 2-Phenylbenzofuran derivative (Compound 16) | Butyrylcholinesterase (BChE) | 30.3 | [5] |
Antimicrobial and Antioxidant Activities
The benzofuran scaffold is also associated with antimicrobial and antioxidant properties. Various derivatives have demonstrated activity against a range of bacteria and fungi. The antioxidant activity is often attributed to the ability of the phenolic hydroxyl groups, which can be present on the benzofuran ring system, to scavenge free radicals. The introduction of an amino group at the 7-position could potentially modulate these activities.
Structure-Activity Relationships (SAR)
From the available literature on 2-phenyl-benzofuran derivatives, several structure-activity relationships can be inferred that may be relevant to this compound:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence biological activity. Electron-donating or withdrawing groups can modulate the potency and selectivity of the compounds for different biological targets.
-
Substitution on the Benzofuran Core: The position and type of substituent on the benzofuran nucleus are critical. For instance, the presence of hydroxyl or amino groups can impact antioxidant and enzyme inhibitory activities. The 7-position is a key site for modification that has been shown to influence selectivity for certain receptors.
-
Halogenation: The introduction of halogen atoms can enhance the cytotoxic properties of benzofuran derivatives, likely due to their ability to form halogen bonds and improve binding affinity to target proteins.[2]
Future Directions
The therapeutic potential of the 2-phenyl-benzofuran scaffold is well-documented, yet this compound remains an understudied member of this class. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive analytical characterization (NMR, MS, IR, etc.).
-
In-depth Pharmacological Screening: A thorough evaluation of its biological activities, including but not limited to anticancer, neuroprotective, antimicrobial, and antioxidant properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Lead Optimization: Should promising activity be identified, further structural modifications could be explored to optimize its potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule is currently lacking in the public domain, the extensive research on related 2-phenyl-benzofuran derivatives provides a strong rationale for its further investigation. The inferred properties and potential biological activities outlined in this guide suggest that this compound could be a valuable lead compound in the development of new drugs for a range of diseases. Dedicated synthetic and pharmacological studies are warranted to fully explore its fundamental properties and unlock its therapeutic promise.
References
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available technical information on 2-Phenyl-1-benzofuran-7-amine. It is important to note that publicly available data on this specific compound is limited. Much of the information regarding potential uses and biological activity is extrapolated from research on the broader class of benzofuran derivatives.
Core Properties of this compound
This section summarizes the known physicochemical properties of this compound. The data is a combination of predicted values and limited experimental findings.
| Property | Value | Source |
| CAS Number | 77083-99-9 | N/A |
| Molecular Formula | C₁₄H₁₁NO | [][2] |
| Molecular Weight | 209.24 g/mol | [] |
| IUPAC Name | This compound | [][2] |
| Appearance | Solid | [] |
| Boiling Point | 397.2 ± 22.0 °C (Predicted) | [][] |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) | [][] |
| Solubility | 2.4 µg/mL (in water at pH 7.4) | [][] |
| InChI Key | SRQPIGJOUMZWNK-UHFFFAOYSA-N | [] |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | [] |
Potential Uses and Biological Activities
While specific applications for this compound are not well-documented, the benzofuran scaffold is a prominent feature in many biologically active compounds. Research on related 2-phenylbenzofuran derivatives suggests a range of potential therapeutic applications.
The benzofuran core is present in a variety of natural products and synthetic compounds with diverse pharmacological activities.[4] Studies on the broader class of benzofuran derivatives have indicated potential as:
-
Anticancer Agents: Certain benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.
-
Antiviral and Antimicrobial Agents: The benzofuran nucleus is a constituent of compounds with reported antiviral and antimicrobial properties.
-
Antioxidant Agents: The structural features of benzofurans can contribute to antioxidant activity by scavenging free radicals.
-
Neuroprotective Agents: Some benzofuran-based compounds have been investigated for their potential to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.[5]
-
Butyrylcholinesterase Inhibitors: Derivatives of 2-phenylbenzofuran have been explored as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[4]
It is crucial to emphasize that these are general activities of the benzofuran class, and specific testing of this compound is required to determine its biological profile.
Synthesis Methodology
A general synthetic workflow for producing 2-arylbenzofurans is outlined below. The synthesis of the specific 7-amino derivative would require starting materials bearing a protected or precursor amino group at the appropriate position.
General Synthetic Workflow for 2-Arylbenzofurans
Caption: A generalized workflow for the synthesis of 2-arylbenzofurans.
Plausible Experimental Protocol Outline:
A potential synthesis could involve the following conceptual steps, adapted from known procedures for similar compounds:[5][6]
-
Protection of the Amino Group: If starting with a precursor containing a 2-hydroxy-3-aminobenzaldehyde, the amino group would likely need to be protected (e.g., as an acetyl or Boc derivative) to prevent side reactions.
-
O-Alkylation: The protected 2-hydroxybenzaldehyde derivative would be reacted with a phenacyl halide (e.g., 2-bromoacetophenone) in the presence of a base (such as potassium carbonate) in a suitable solvent (like DMF or acetone) to form an ether intermediate.
-
Cyclization: The intermediate ether would then undergo an intramolecular cyclization reaction to form the benzofuran ring. This can often be achieved by heating in the presence of a dehydrating agent or a specific catalyst.
-
Deprotection: The final step would involve the removal of the protecting group from the amino function to yield this compound.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for this particular substrate.
Signaling Pathways
There is currently no information available in the scientific literature that links this compound to any specific signaling pathways. Further research would be required to investigate its biological targets and mechanism of action.
Conclusion
This compound is a research chemical with limited available data. While its core physicochemical properties can be estimated, a comprehensive experimental characterization is lacking. Its potential for use in drug development can be inferred from the broad biological activities of the benzofuran and 2-phenylbenzofuran classes of compounds, which include anticancer, antimicrobial, antioxidant, and neuroprotective effects. The synthesis of this compound is feasible through established methods for benzofuran ring formation, although a specific protocol has not been published. Future research is needed to fully elucidate the properties, biological activity, and potential therapeutic applications of this specific molecule.
References
- 2. pschemicals.com [pschemicals.com]
- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylbenzofuran Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylbenzofuran motif, a heterocyclic compound featuring fused benzene and furan rings with a phenyl substituent at the 2-position, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic analogues underscores its significance as a core structure for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties, making them a focal point of intensive research in the quest for new drugs.[3][4]
This technical guide provides a comprehensive overview of the biological significance of the 2-phenylbenzofuran scaffold. It presents key quantitative data, details critical experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for professionals engaged in drug discovery and development.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
The 2-phenylbenzofuran scaffold has yielded a multitude of derivatives with significant cytotoxic effects against a wide array of human cancer cell lines.[5] These compounds exert their anticancer effects through diverse mechanisms, including the disruption of crucial signaling pathways, inhibition of key enzymes involved in cell proliferation, and induction of apoptosis.[6]
Inhibition of Key Signaling Pathways
One of the prominent mechanisms by which 2-phenylbenzofuran derivatives exhibit anticancer activity is through the modulation of critical signaling pathways. For instance, certain 3-formylbenzofuran derivatives, closely related to the 2-phenylbenzofuran core, have been shown to significantly reduce the phosphorylation level of ERK (extracellular signal-related kinase). This action blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer, thereby inhibiting cell growth and promoting apoptosis.[7]
Enzyme Inhibition in Cancer Therapy
Specific enzymes that play a pivotal role in cancer progression have been identified as targets for 2-phenylbenzofuran derivatives.
-
Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a significant oncogenic role.[7] Certain 2-phenylbenzofuran derivatives have emerged as potent inhibitors of Pin1. For example, 4,6-di(benzyloxy)-3-phenylbenzofuran has demonstrated excellent selectivity and inhibitory activity against Pin1, suppressing the proliferation of hepatocellular carcinoma (HCC) cells.[7]
-
EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. A 2-acetylbenzofuran derivative has shown remarkable inhibitory activity against EGFR tyrosine kinase, comparable to the reference drug gefitinib.[7]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-phenylbenzofuran and related benzofuran derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Target | IC₅₀ (µM) | Reference(s) |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma (HCC) | Pin1 | 0.874 | [7] |
| 3-Formylbenzofuran derivative (3b) | SK-Hep-1 (HCC) | - | 5.365 | [7] |
| 3-Formylbenzofuran derivative (3c) | SK-Hep-1 (HCC) | - | 6.013 | [7] |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast) | Estrogen Receptor | Potent activity reported | [7] |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | VEGFR-2 | 1.48 | [7] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | - | 0.57 | [7] |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | - | 0.73 | [7] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | - | 0.87 | [7] |
| Benzofuran-2-carboxamide (50g) | HepG2 (Liver) | - | 5.74 | [7] |
| 2-Acetylbenzofuran derivative (26) | - | EGFR Kinase | 0.93 | [7] |
| 7-Methyl-2-phenylbenzofuran | K562 (Leukemia) | - | 5 | [6] |
| 7-Methyl-2-phenylbenzofuran | HL60 (Leukemia) | - | 0.1 | [6] |
Note: IC₅₀ values are highly dependent on the specific experimental conditions and cell lines used.
Antioxidant Effects: Scavenging Free Radicals
Stilbenoid-type 2-phenylbenzofuran derivatives, widely distributed in nature, are recognized as promising antioxidant agents.[8][9] Their ability to scavenge free radicals is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
The primary mechanism of antioxidant action for these compounds is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.[8] In certain solvent environments, the Sequential Proton Loss Electron Transfer (SPLET) mechanism may also play a role.[8][9] The presence of a 4'-hydroxyl group on the phenyl ring has been identified as a key structural feature for enhanced antioxidant activity.[8][9]
Quantitative Data: Antioxidant Activity
| Compound/Derivative | Assay | IC₅₀ | Reference(s) |
| Regiafuran A | DPPH Radical Scavenging | 1.9 µg/mL | [8] |
| Regiafuran B | DPPH Radical Scavenging | 2.4 µg/mL | [8] |
| Moracin C | DPPH Radical Scavenging | 3.57 µM | [10] |
| Iso-moracin C | DPPH Radical Scavenging | 1.55 µM | [10] |
| Benzofuran-2-carboxamide (1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [11] |
| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation Inhibition | 62% inhibition at 100 µM | [11] |
Antimicrobial Properties: Combating Pathogenic Microbes
The benzofuran scaffold is a constituent of many compounds exhibiting a broad spectrum of antimicrobial activities.[12] While specific data for 2-phenylbenzofuran derivatives is less abundant, related structures have shown efficacy against various bacterial and fungal strains. The antimicrobial potential often depends on the nature and position of substituents on the benzofuran core and the phenyl ring.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Cicerfuran | Bacillus subtilis | 25-100 | [13] |
| Cicerfuran | Pseudomonas syringae | 25-100 | [13] |
| Cicerfuran | Aspergillus niger | 25-100 | [13] |
| Cicerfuran | Botrytis cinerea | 25-100 | [13] |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [13] |
| Aza-benzofuran (1) | Escherichia coli | 25 | [13] |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [13] |
| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [13] |
| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [13] |
Enzyme Inhibition: A Key Strategy for Neurodegenerative Diseases
Derivatives of the 2-phenylbenzofuran scaffold have shown significant promise as inhibitors of enzymes implicated in neurodegenerative disorders, particularly Alzheimer's disease.[14]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] Several 2-phenylbenzofuran derivatives have been identified as selective inhibitors of BChE.[15]
-
BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. 2-Arylbenzofuran derivatives have demonstrated potent dual inhibitory activity against both cholinesterases and BACE1.[16]
Quantitative Data: Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Compound 20 | Acetylcholinesterase (AChE) | 0.086 | [16] |
| Compound 20 | BACE1 | 0.043 | |
| Compound 8 | BACE1 | < 0.087 | |
| Compound 19 | BACE1 | < 0.087 | |
| Compound 16 | Butyrylcholinesterase (BChE) | 30.3 | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screening tool for anticancer compounds.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant potential of a compound.[7]
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound dilutions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is then determined by plotting the percentage of scavenging against the compound concentration.[12]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[9]
Protocol:
-
Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer.
-
Reaction Setup: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test inhibitor.
-
Initiation of Reaction: Add the substrate and DTNB to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition. The IC₅₀ value is then calculated from the dose-response curve.
Conclusion
The 2-phenylbenzofuran scaffold represents a highly versatile and promising core structure in the field of medicinal chemistry. The extensive research into its derivatives has revealed a wide spectrum of potent biological activities, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases. The data and protocols presented in this guide highlight the significant potential of this scaffold for the development of novel and effective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of 2-phenylbenzofuran derivatives will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Preliminary Biological Screening of 2-Phenyl-1-benzofuran-7-amine and Related Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that are integral to the field of medicinal chemistry. These compounds, found in both natural products and synthetic molecules, have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The 2-phenyl-1-benzofuran scaffold, in particular, is a recurring motif in many biologically active molecules. This technical guide outlines a strategic approach to the preliminary biological screening of novel compounds such as 2-Phenyl-1-benzofuran-7-amine. While specific experimental data for this compound is not extensively available in the public domain, this document provides a comprehensive framework based on established protocols for the evaluation of related benzofuran derivatives. The methodologies and data presentation formats described herein are designed to facilitate a thorough initial assessment of the compound's biological potential.
Data Presentation: A Framework for Quantifying Biological Activity
Clear and concise data presentation is crucial for the comparative analysis of a novel compound's efficacy. The following tables provide templates for summarizing quantitative data from preliminary biological screens, populated with example data from studies on various benzofuran derivatives to illustrate their potential activities.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of a test compound on cancer cell lines.[4]
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| Example Benzofuran Derivative 1 | K562 | Leukemia | 5 | 0.1 |
| Example Benzofuran Derivative 2 | HL60 | Leukemia | 0.1 | 0.05 |
| Example Benzofuran Derivative 3 | SQ20B | Head and Neck | 0.46 | Not Reported |
| Example Benzofuran Derivative 4 | Panc-1 | Pancreatic | 0.94 | 6.98 (Cisplatin) |
| Example Benzofuran Derivative 5 | MCF-7 | Breast | 2.92 | 5.45 (Cisplatin) |
| Example Benzofuran Derivative 6 | A-549 | Lung | 1.71 | 6.72 (Cisplatin) |
Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[5][6]
Table 2: Antimicrobial Activity of Benzofuran Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |
| Example Benzofuran Derivative A | Staphylococcus aureus | 12.5 | <1 | |
| Example Benzofuran Derivative B | Escherichia coli | 25 | <1 | |
| Example Benzofuran Derivative C | Candida albicans | 25 | Not Reported | |
| Example Benzofuran Derivative D | Enterococcus faecalis | 50 | Not Reported |
Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[7][8]
Table 3: Antioxidant Activity of Benzofuran Derivatives
The antioxidant capacity of a compound can be assessed using various assays, with results often expressed as IC50 values.
| Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference Compound (e.g., Ascorbic Acid) IC50 (µM) |
| Example Benzofuran Derivative X | DPPH Radical Scavenging | 96.7 | ~20-50 |
| Example Benzofuran Derivative Y | DPPH Radical Scavenging | 50-200 µg/mL | Not Reported |
Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[1][9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and reliable data. The following sections provide methodologies for key in vitro assays.
Protocol 1: In Vitro Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[4]
1. Cell Culture and Seeding:
-
A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[10]
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).[10]
3. MTT Assay Procedure:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis.[4]
Protocol 2: Antimicrobial Screening - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Inoculum:
-
Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
2. Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[11]
1. Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
2. Assay Procedure:
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control.[11]
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[11]
Visualizations: Workflows and Signaling Pathways
Visual representations of experimental processes and biological mechanisms can significantly enhance understanding.
Caption: Experimental workflow for the preliminary biological screening of a novel compound.
Caption: A potential signaling pathway for apoptosis induction by a benzofuran derivative.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Exploring the Chemical Space of 7-Aminobenzofurans: A Technical Guide for Drug Discovery
Introduction
The benzofuran moiety is a privileged heterocyclic scaffold, widely recognized in medicinal chemistry for its presence in numerous natural products and synthetic compounds with potent biological activities.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Within this diverse chemical family, aminobenzofurans represent a particularly promising subclass for therapeutic development due to the amino group's ability to form key hydrogen bonds and salt bridges with biological targets.
This technical guide focuses on the chemical space of 7-aminobenzofurans, a less-explored isomeric subclass with significant potential for yielding novel therapeutic agents. We will delve into synthetic strategies, summarize the known biological activities of related aminobenzofuran compounds, provide detailed experimental protocols, and visualize key pathways and workflows relevant to their discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative small-molecule therapeutics.
The Chemical Space and Synthetic Strategies
The exploration of a chemical space involves understanding the diversity of molecules that can be synthesized from a core scaffold and evaluating their potential for biological activity. While the broader benzofuran chemical space is vast, the 7-aminobenzofuran subclass offers a focused area for investigation. Synthetic accessibility is key, and several strategies can be employed or adapted to generate libraries of these compounds.
A primary route involves the construction of the benzofuran ring from a suitably substituted benzene precursor. One effective, though adaptable, method is the Thorpe-Ziegler cyclization, which can be envisioned to start from a precursor like 2-amino-3-hydroxybenzonitrile.
General Synthetic Approach: Thorpe-Ziegler Cyclization
The diagram below illustrates a plausible synthetic workflow for generating a 7-aminobenzofuran core structure, a strategy adapted from established methods for other isomers.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Theoretical Investigations of 2-Phenyl-1-benzofuran-7-amine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2-Phenyl-1-benzofuran-7-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct theoretical studies on this specific molecule, this paper leverages in-depth computational analysis of the parent compound, 2-phenylbenzofuran, to establish a foundational understanding of its structural and electronic properties. The anticipated effects of the 7-amino functionalization are discussed based on established principles of computational chemistry. This guide includes detailed experimental protocols for the synthesis of related compounds, tabulated quantitative data from Density Functional Theory (DFT) calculations, and visualizations of computational workflows to support further research and drug development efforts.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties. The 2-phenylbenzofuran scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. The introduction of an amine group at the 7-position of this scaffold is anticipated to modulate its electronic properties and biological activity, making this compound (CAS 77083-99-9) a molecule of significant interest for theoretical and experimental investigation.[1][2]
This whitepaper aims to provide a detailed theoretical framework for understanding the molecular characteristics of this compound. While direct computational studies on this specific derivative are not extensively available, we present a thorough analysis of the core 2-phenylbenzofuran structure based on Density Functional Theory (DFT) calculations. This foundational data is supplemented with a qualitative discussion of the expected perturbations introduced by the 7-amino group. Furthermore, this guide outlines relevant synthetic protocols and provides clear visualizations of key computational processes to facilitate further research.
Molecular Properties and Theoretical Data
The electronic and structural properties of the 2-phenylbenzofuran core have been elucidated through DFT calculations, providing a robust baseline for understanding its derivatives.[1] These calculations are instrumental in predicting molecular geometry, reactivity, and spectroscopic signatures.
Geometrical Parameters
The geometry of 2-phenylbenzofuran has been optimized using various DFT functionals. The molecule exhibits a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings.[1] The addition of a 7-amino group is not expected to significantly alter this planarity, though minor changes in bond lengths and angles in the vicinity of the substituent are likely.
Table 1: Selected Optimized Geometrical Parameters for 2-Phenylbenzofuran [1]
| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |
| Dihedral Angle (Benzofuran-Phenyl) | 0.27° | 0.29° | 0.27° |
Note: Data is for the parent 2-phenylbenzofuran molecule. The presence of a 7-amino group may cause slight variations.
Electronic Properties
The electronic characteristics of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The amino group is a well-known electron-donating group, and its introduction at the 7-position of the 2-phenylbenzofuran scaffold is expected to raise the HOMO energy level and decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity.
Mulliken and Natural Population Analysis (NPA) charges provide insight into the charge distribution within the molecule. The nitrogen atom of the 7-amino group is expected to have a significant negative charge, influencing the molecule's electrostatic potential and its interactions with biological targets.
Table 2: Mulliken and Natural Population Analysis (NPA) Atomic Charges for Selected Atoms of 2-Phenylbenzofuran [1]
| Atom | Mulliken Charge (GGA-PBE) | NPA Charge (GGA-PBE) |
| C7 | -0.162 | -0.299 |
| O15 | -0.493 | -0.429 |
Note: Data is for the parent 2-phenylbenzofuran molecule. The introduction of a 7-amino group will significantly alter the charge distribution, particularly at the C7 position.
Experimental Protocols
While a specific synthesis protocol for this compound was not found in the searched literature, general methods for the synthesis of 2-aminobenzofurans and 2-phenylbenzofurans can be adapted.
General Synthesis of 2-Aminobenzofurans
A novel approach for the synthesis of 2-aminobenzofurans involves a Sc(OTf)₃ mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohol.[3] This method provides a straightforward and efficient route to the 2-aminobenzofuran scaffold under mild conditions.[3]
Synthesis of 2-Phenylbenzofurans via Intramolecular Wittig Reaction
A common method for the synthesis of the 2-phenylbenzofuran core is through an intramolecular Wittig reaction. This procedure involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with a suitable aroyl chloride.[4]
Protocol:
-
A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) is prepared in a mixed solvent of toluene (30 mL) and Et₃N (0.6 mL).
-
The mixture is stirred under reflux for 2 hours.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.[4]
Visualizations
Diagrams are provided to illustrate key workflows and conceptual pathways relevant to the theoretical study of this compound.
Caption: A generalized workflow for the computational analysis of this compound.
Caption: A hypothetical signaling pathway involving this compound as a modulator.
Conclusion
This technical guide has synthesized the available theoretical data on the 2-phenylbenzofuran core to provide a foundational understanding for the study of this compound. While direct computational studies on the 7-amino derivative are lacking, the presented data on the parent scaffold, coupled with established principles of physical organic chemistry, offers valuable insights into its likely geometric and electronic properties. The inclusion of adaptable synthetic protocols and illustrative workflows provides a practical framework for researchers to further investigate this promising molecule. Future computational and experimental studies are warranted to fully elucidate the structure-activity relationship of this compound and to explore its potential as a novel therapeutic agent.
References
- 1. physchemres.org [physchemres.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Early Research on the Bioactivity of Aminobenzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early research into the bioactivity of aminobenzofuran derivatives, with a focus on their interaction with monoamine transporters. The content is primarily derived from the seminal 1993 study by Monte et al., which laid the groundwork for understanding the structure-activity relationships of these compounds as analogues of 3,4-(methylenedioxy)amphetamine (MDA). This document summarizes the quantitative data, details the experimental protocols, and provides visualizations of the experimental workflow and proposed mechanism of action.
Quantitative Data: Inhibition of Neurotransmitter Uptake
The primary biological activity explored in early research on aminobenzofuran analogues of MDA was their ability to inhibit the uptake of the neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in rat brain tissue. The potency of this inhibition is expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for the inhibition of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine uptake into crude rat brain synaptosomes by the synthesized aminobenzofuran analogues and related compounds.
| Compound | 5-HT Uptake Inhibition IC50 (nM) | DA Uptake Inhibition IC50 (nM) | NE Uptake Inhibition IC50 (nM) |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | 133 | 1230 | 400 |
| 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | 322 | 2960 | 789 |
| MDA (3,4-Methylenedioxyamphetamine) | 108 | 530 | 348 |
Experimental Protocols
The following sections detail the methodologies employed in the foundational research on the bioactivity of aminobenzofurans.
Synthesis of Aminobenzofuran Analogues
The synthesis of the target aminobenzofuran compounds, 5-(2-aminopropyl)-2,3-dihydrobenzofuran and 6-(2-aminopropyl)-2,3-dihydrobenzofuran, involved a multi-step process. The general synthetic route is as follows:
-
Formylation: The appropriate dihydrobenzofuran starting material was formylated to introduce an aldehyde group.
-
Condensation: The resulting aldehyde was condensed with nitroethane to yield the corresponding nitrostyrene derivative.
-
Reduction: The nitrostyrene was then reduced to the final aminopropyl-substituted dihydrobenzofuran.
Detailed Protocol for the Synthesis of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran:
A detailed, step-by-step protocol for the synthesis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran is not available in the public domain. However, the general synthetic strategy follows the sequence of formylation, condensation with a nitroalkane, and subsequent reduction of the nitroalkene.
In Vitro Pharmacology: Neurotransmitter Uptake Assay
The bioactivity of the synthesized aminobenzofuran analogues was assessed by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters into crude synaptosomal preparations from rat brains.
1. Preparation of Crude Synaptosomes:
-
Tissue Homogenization: Whole brains from male Sprague-Dawley rats were homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifugation: The homogenate was centrifuged at 1000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The resulting supernatant was collected for use in the uptake assay.
2. Neurotransmitter Uptake Assay:
-
Incubation Medium: The assay was conducted in a Krebs-Henseleit bicarbonate buffer (pH 7.4) containing 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, and 11.1 mM glucose. The buffer was gassed with 95% O₂/5% CO₂.
-
Assay Procedure:
-
Aliquots of the crude synaptosomal preparation were preincubated with various concentrations of the test compounds (aminobenzofuran analogues) or a vehicle control.
-
The uptake reaction was initiated by the addition of a radiolabeled neurotransmitter: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.
-
The incubation was carried out at 37°C for a specified time (typically 5 minutes).
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radiolabel.
-
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, was determined by liquid scintillation counting.
-
Data Analysis: The IC50 values were calculated by determining the concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled neurotransmitter.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and pharmacological evaluation of aminobenzofuran analogues.
The Versatile Scaffold: A Technical Guide to 2-Arylbenzofuran Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzofuran motif, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and the diverse pharmacological activities exhibited by its synthetic derivatives. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 2-arylbenzofuran derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.
Synthetic Strategies for 2-Arylbenzofuran Derivatives
The construction of the 2-arylbenzofuran core can be achieved through various synthetic routes. A common and effective method involves a three-step reaction starting from substituted 2-hydroxybenzaldehydes. This process typically includes O-alkylation, hydrolysis, and a subsequent cyclization reaction.
A general synthetic workflow is outlined below:
Caption: General synthetic route for 2-arylbenzofuran derivatives.
Other notable synthetic methodologies include palladium-catalyzed cross-coupling reactions, intramolecular cyclization of 2-hydroxystilbenes, and one-pot tandem reactions from 2-hydroxyarylacetonitriles.[1] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Biological Activities and Therapeutic Potential
2-Arylbenzofuran derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of 2-arylbenzofuran derivatives against a range of human cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Caption: Inhibition of tubulin polymerization by 2-arylbenzofuran derivatives.
The cytotoxic effects of these compounds are often evaluated using the MTT assay. The table below summarizes the in vitro anticancer activity of selected 2-arylbenzofuran derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11e | MCF-7 (Breast) | Not specified, but potent | [2] |
| Derivative 12 | SiHa (Cervical) | 1.10 | [2] |
| Derivative 12 | HeLa (Cervical) | 1.06 | [2] |
| Benzofuran 39 | PC-3 (Prostate) | 33 | [2] |
| Derivative 23a | SW-620 (Colorectal) | 8.7 | [2] |
| Derivative 23d | SW-620 (Colorectal) | 6.5 | [2] |
| Derivative 26 | HePG2 (Liver) | Potent | [2] |
| Compound 1c | K562 (Leukemia) | Significant activity | [3] |
| Compound 1e | MOLT-4 (Leukemia) | Significant activity | [3] |
| Compound 2d | HeLa (Cervical) | Significant activity | [3] |
| Compound 3a | K562 (Leukemia) | Significant activity | [3] |
| Compound 3d | MOLT-4 (Leukemia) | Significant activity | [3] |
Anti-Alzheimer's Disease Activity
2-Arylbenzofuran derivatives have emerged as multi-target agents for the potential treatment of Alzheimer's disease (AD).[4] Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathogenesis of AD, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[4]
The inhibitory activities of a series of 2-arylbenzofuran derivatives are presented below.
| Compound | AChE IC50 (µmol·L⁻¹) | BACE1 IC50 (µmol·L⁻¹) | Reference |
| Compound 20 | 0.086 ± 0.01 | 0.043 ± 0.01 | [4] |
| Compound 8 | - | < 0.087 | [4] |
| Compound 19 | - | < 0.087 | [4] |
| Donepezil (Control) | 0.085 ± 0.01 | - | [4] |
| Baicalein (Control) | 0.404 ± 0.04 | 0.087 ± 0.03 | [4] |
Antimicrobial Activity
The benzofuran scaffold is also a promising pharmacophore for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Certain 2-arylbenzofuran derivatives have shown potent activity against a range of bacteria and fungi. One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by 2-arylbenzofuran derivatives.
The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound III | Gram-positive bacteria | 50 - 200 | [5] |
| Compound IV | Gram-positive bacteria | 50 - 200 | [5] |
| Compound VI | Gram-positive bacteria | 50 - 200 | [5] |
| Compound VI | Candida albicans | 100 | [5] |
| Compound III | Candida parapsilosis | 100 | [5] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.
General Synthesis of 2-Arylbenzofuran Derivatives[6]
This protocol is a general representation and may require optimization for specific substrates.
-
Step 1: Synthesis of Methyl 2-(2-formylphenoxy)-2-phenylacetates. A mixture of a substituted 2-hydroxybenzaldehyde (1.0 eq), methyl α-bromophenylacetate (1.0 eq), and potassium carbonate (1.2 eq) in dimethylformamide (DMF) is stirred at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.
-
Step 2: Synthesis of 2-(2-formylphenoxy)-2-phenylacetic acids. The methyl ester from Step 1 (1.0 eq) is hydrolyzed using 10% aqueous potassium hydroxide (excess) in methanol at 82 °C for approximately 2 hours. The reaction mixture is then acidified with 10% hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed, and dried.
-
Step 3: Synthesis of 2-Arylbenzofuran Derivatives. The carboxylic acid from Step 2 (1.0 eq) is heated with anhydrous sodium acetate (10 eq) in acetic anhydride (excess) at 120-125 °C for about 4 hours. The mixture is then cooled and poured onto ice water to precipitate the crude product, which can be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-arylbenzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Cholinesterase Inhibition Assay[9][10]
This assay is based on the Ellman's method.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. After a pre-incubation period, initiate the reaction by adding the substrate and DTNB.
-
Absorbance Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) over a period of time.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each concentration of the test compound, and the IC50 value is calculated.
In Vitro BACE1 Inhibitory Activity Assay[4]
A commercially available BACE1 activity assay kit is typically used for this evaluation.
-
Assay Setup: The assay is generally performed in a 96-well plate. The reaction mixture typically includes a specific BACE1 substrate, the BACE1 enzyme, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at a specified temperature for a set period to allow for enzymatic cleavage of the substrate.
-
Signal Detection: The product of the enzymatic reaction is detected, often through a fluorescent or colorimetric signal, using a microplate reader.
-
Data Analysis: The percentage of BACE1 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)[11][12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The 2-arylbenzofuran derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
2-Arylbenzofuran derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel drugs targeting cancer, Alzheimer's disease, and microbial infections. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of this remarkable scaffold. Continued research into the synthesis, biological evaluation, and mechanism of action of 2-arylbenzofuran derivatives is crucial for translating their promise into clinical realities.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Phenyl-1-benzofuran-7-amine: An Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of 2-Phenyl-1-benzofuran-7-amine, a valuable building block for drug discovery and development. The described two-step synthesis offers a practical approach for researchers and scientists in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a heterocyclic compound with a scaffold of significant interest in pharmaceutical research due to the prevalence of the benzofuran core in biologically active molecules. This protocol outlines a reliable synthetic route starting from commercially available precursors, proceeding through a nitrated intermediate, to yield the target amine.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2-Phenyl-7-nitro-1-benzofuran. This step involves the formation of the 2-phenylbenzofuran core via the reaction of 2-hydroxy-3-nitrobenzaldehyde with phenacyl bromide. This reaction proceeds through an initial ether formation followed by an intramolecular cyclization.
-
Step 2: Reduction of 2-Phenyl-7-nitro-1-benzofuran. The nitro group of the intermediate is then reduced to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid.
This straightforward approach provides a clear pathway to the desired product, with each step involving well-established chemical transformations.
Data Presentation
| Step | Reactants | Product | Reagents/Conditions | Typical Yield (%) |
| 1 | 2-Hydroxy-3-nitrobenzaldehyde, Phenacyl bromide | 2-Phenyl-7-nitro-1-benzofuran | K₂CO₃, Acetone, Reflux | 75-85 |
| 2 | 2-Phenyl-7-nitro-1-benzofuran | This compound | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 80-90 |
Table 1: Summary of the two-step synthesis of this compound, including reactants, product, reaction conditions, and typical yields.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-7-nitro-1-benzofuran
Materials:
-
2-Hydroxy-3-nitrobenzaldehyde
-
Phenacyl bromide (2-Bromoacetophenone)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add a solution of phenacyl bromide (1.1 eq) in acetone dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Phenyl-7-nitro-1-benzofuran as a solid.
Step 2: Reduction of 2-Phenyl-7-nitro-1-benzofuran to this compound
Materials:
-
2-Phenyl-7-nitro-1-benzofuran
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-Phenyl-7-nitro-1-benzofuran (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield this compound.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are robust and can be readily implemented in a standard organic synthesis laboratory. This compound serves as a key intermediate for the generation of diverse libraries of benzofuran derivatives for screening in various drug discovery programs.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Phenylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The introduction of an amino group to this core structure via palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, offers a powerful and versatile method for the synthesis of novel derivatives with potential applications in drug discovery and materials science. This document provides a detailed experimental protocol for the amination of a halogenated 2-phenylbenzofuran derivative, along with representative data and a workflow diagram to guide researchers in this synthetic transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine in the presence of a base.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2] The choice of palladium precursor, phosphine ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for specific substrates.[3]
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of 3-bromo-2-phenylbenzofuran with various amines. These values are based on typical yields obtained for similar Buchwald-Hartwig amination reactions of aryl bromides.
| Entry | Amine | Product | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-phenylbenzofuran-3-amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | 4-(2-Phenylbenzofuran-3-yl)morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | N-benzyl-2-phenylbenzofuran-3-amine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 10 | 92 |
| 4 | n-Butylamine | N-(n-butyl)-2-phenylbenzofuran-3-amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 81 |
Experimental Protocols
This protocol describes a general procedure for the palladium-catalyzed amination of 3-bromo-2-phenylbenzofuran with aniline as a representative amine.
Materials:
-
3-Bromo-2-phenylbenzofuran
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Reagent Addition: To the Schlenk tube, add 3-bromo-2-phenylbenzofuran (1.0 mmol) and anhydrous toluene (5 mL).
-
Amine Addition: Add aniline (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-2-phenylbenzofuran-3-amine.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for palladium-catalyzed amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-Phenyl-1-benzofuran-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[2][3][4][5] The core structure of benzofuran serves as a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive set of protocols for the in vitro evaluation of a specific derivative, 2-Phenyl-1-benzofuran-7-amine, to elucidate its potential biological effects.
The proposed testing strategy follows a tiered approach, beginning with an assessment of general cytotoxicity, followed by investigation into the modulation of key signaling pathways frequently implicated in the mechanism of action of benzofuran compounds, and concluding with preliminary identification of potential molecular targets.
Tier 1: Cytotoxicity Assessment
A fundamental primary step in the evaluation of any novel compound is to determine its cytotoxic potential. This allows for the establishment of a therapeutic window and informs the concentration range for subsequent mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical)[3][7][8]
-
Normal human cell line (e.g., MRC-5 - lung fibroblast)[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Cytotoxicity of this compound (IC₅₀ in µM)
| Cell Line | This compound (µM) | Doxorubicin (Positive Control) (µM) |
| MCF-7 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| HeLa | Experimental Value | Reference Value |
| MRC-5 | Experimental Value | Reference Value |
Data to be presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for cytotoxicity assessment using the MTT assay.
Tier 2: Investigation of Cellular Mechanisms and Signaling Pathways
Based on the established activities of benzofuran derivatives, this tier focuses on investigating the effect of this compound on key signaling pathways involved in inflammation and cancer: NF-κB, MAPK, and PI3K/Akt.[2][10][11]
Experimental Protocol: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory responses.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percentage of inhibition of TNF-α-induced NF-κB activation.
Experimental Protocol: Western Blot Analysis of MAPK and PI3K/Akt Pathways
This protocol assesses the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling cascades.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Growth factor (e.g., EGF or insulin)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours. Pre-treat with this compound for 1 hour, then stimulate with a growth factor for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Caption: Simplified PI3K/Akt signaling pathway and potential point of inhibition.
Tier 3: Target Identification and Validation
This tier aims to provide preliminary evidence for direct binding of this compound to a potential protein target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[12][13] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Intact cells or cell lysate
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler
-
Western blot reagents for the putative target protein
Procedure:
-
Compound Treatment: Treat intact cells or cell lysate with this compound or DMSO.
-
Heat Treatment: Aliquot the samples and heat them to a range of temperatures for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.
Data Presentation
Table 2: Summary of Mechanistic Assay Results
| Assay | Endpoint Measured | Result for this compound |
| NF-κB Reporter Assay | Inhibition of TNF-α-induced luciferase activity (IC₅₀) | Experimental Value (µM) |
| Western Blot (p-ERK) | % Inhibition of EGF-induced ERK phosphorylation | Experimental Value (%) at a given concentration |
| Western Blot (p-Akt) | % Inhibition of insulin-induced Akt phosphorylation | Experimental Value (%) at a given concentration |
| CETSA (Putative Target) | Thermal shift (ΔTm) | Experimental Value (°C) |
Results to be presented as mean ± standard deviation.
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This document outlines a systematic in vitro approach to characterize the biological activity of this compound. By progressing through the proposed tiers, researchers can efficiently move from a broad assessment of cytotoxicity to a more nuanced understanding of the compound's effects on specific cellular signaling pathways and its potential molecular targets. The provided protocols and diagrams serve as a guide for the experimental setup and data interpretation, facilitating the comprehensive evaluation of this novel benzofuran derivative.
References
- 1. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of 2-Phenylbenzofuran Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Derivatives of this scaffold have garnered significant attention as potential kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][4][5] This document provides an overview of the application of 2-phenylbenzofuran derivatives in kinase inhibition assays, including a summary of their activity, a detailed experimental protocol for a representative kinase inhibition assay, and visualizations of relevant signaling pathways and experimental workflows. While specific data for 2-Phenyl-1-benzofuran-7-amine is limited in publicly available literature, the information presented here for the broader class of 2-phenylbenzofuran derivatives serves as a valuable guide for researchers interested in this chemical series.
Data Presentation: Kinase Inhibitory Activity of 2-Phenylbenzofuran Derivatives
The following tables summarize the reported inhibitory activities of various 2-phenylbenzofuran derivatives against different protein kinases and cancer cell lines. These data highlight the potential of this scaffold in targeting a range of kinases with varying potencies.
Table 1: In Vitro Kinase Inhibition Data for 2-Phenylbenzofuran Derivatives
| Compound ID/Description | Target Kinase | IC50 (µM) | Reference |
| Benzofuran-pyrazole hybrid (3d) | B-Raf (V600E) | 0.078 ± 0.004 | [4] |
| Benzofuran-pyrazole hybrid (3d) | c-Met | 0.405 ± 0.017 | [4] |
| Benzofuran-pyrazole hybrid (3d) | Pim-1 | 1.053 ± 0.046 | [4] |
| Benzofuran-pyrazole hybrid (3d) | EGFR (WT) | 0.177 ± 0.007 | [4] |
| Benzofuran-pyrazole hybrid (3d) | VEGFR-2 | 0.275 ± 0.011 | [4] |
| Cyanobenzofuran derivative (R12) | EGFRWT | 1.62 ± 0.15 | [6] |
| Cyanobenzofuran derivative (R12) | EGFRT790M | 0.49 ± 0.23 | [6] |
| Cyanobenzofuran derivative (R12) | EGFRL858R/T790M/C797S | 0.98 ± 0.02 | [6] |
Table 2: Cytotoxic Activity of 2-Phenylbenzofuran Derivatives in Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-indole hybrid (8aa) | PC9 (NSCLC) | 0.32 | [7] |
| Benzofuran-indole hybrid (8aa) | A549 (NSCLC) | 0.89 | [7] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (9) | SQ20B (Head and Neck) | 0.46 | [8] |
| Brominated 2-phenylbenzofuran (1) | K562 (Leukemia) | 5 | [8] |
| Brominated 2-phenylbenzofuran (1) | HL60 (Leukemia) | 0.1 | [8] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | Various human cancer cell lines | Low micromolar range | [9] |
| Cyanobenzofuran derivative (2) | HePG2 (Liver) | 16.08–23.67 | [6] |
| Cyanobenzofuran derivative (2) | HCT-116 (Colon) | 8.81–13.85 | [6] |
| Cyanobenzofuran derivative (2) | MCF-7 (Breast) | 8.36–17.28 | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro kinase inhibition assay and a cell viability assay, which are fundamental for evaluating the potential of compounds like 2-phenylbenzofuran derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (2-Phenylbenzofuran derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-phenylbenzofuran derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 5 µL of the kinase solution (enzyme and substrate) to each well of the microplate.
-
Add 1 µL of the serially diluted test compound or DMSO (as a control) to the respective wells.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended reaction time (typically 60 minutes).
-
-
Detection of Kinase Activity:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the positive control (DMSO-treated wells).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (2-Phenylbenzofuran derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-phenylbenzofuran derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (as a control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways that can be targeted by kinase inhibitors, including those with a 2-phenylbenzofuran scaffold.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is critical in regulating inflammatory responses, cell survival, and proliferation. Inhibition of kinases upstream of NF-κB can modulate its activity.
Caption: Simplified NF-κB signaling pathway and a potential inhibition point.
Conclusion
2-Phenylbenzofuran derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The data and protocols presented herein provide a foundational resource for researchers to explore the potential of this scaffold in targeting various kinases implicated in human diseases. Further investigation into the structure-activity relationships of this class of compounds, including the specific this compound, is warranted to optimize their potency and selectivity for therapeutic applications.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Phenyl-1-benzofuran-7-amine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Phenyl-1-benzofuran-7-amine as a versatile molecular probe. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information from closely related benzofuran derivatives to illustrate its potential applications in biological research and drug discovery. The protocols provided are generalized based on standard laboratory procedures for similar fluorescent molecules.
Introduction
This compound belongs to the benzofuran class of heterocyclic organic compounds, which are known for their diverse biological activities and interesting photophysical properties.[1] Benzofuran derivatives are widely recognized for their applications as fluorescent probes in bioimaging due to their high quantum yields, thermal stability, and sensitivity to the microenvironment.[2] The core structure, consisting of fused benzene and furan rings, provides a planar and aromatic system that can be readily functionalized to modulate its optical and biological properties.[1][2]
The presence of a 7-amino group and a 2-phenyl group on the benzofuran scaffold suggests that this compound likely exhibits fluorescence based on an intramolecular charge transfer (ICT) mechanism. This property makes it a promising candidate for a solvatochromic probe, where its fluorescence emission spectrum shifts in response to the polarity of the surrounding environment. Such characteristics are highly valuable for studying protein-protein interactions, membrane dynamics, and cellular imaging.[3]
Potential Applications
Based on the properties of analogous benzofuran compounds, this compound can be explored for the following applications:
-
Fluorescent Labeling of Biomolecules: The primary amine group can be functionalized to covalently attach the probe to proteins, peptides, or other biomolecules of interest.[2]
-
Cellular Imaging: As a fluorescent molecule, it can be used to stain and visualize specific cellular compartments or structures in fluorescence microscopy.
-
Enzyme Inhibition Assays: Benzofuran derivatives have been shown to inhibit various enzymes, including cholinesterases.[4][5][6] This probe could be used to screen for and characterize enzyme inhibitors.
-
Sensing Metal Ions and Reactive Oxygen Species (ROS): The benzofuran scaffold is a key component in chemosensors for various analytes.[7]
-
Probing Amyloid-β Aggregates: Fluorinated benzofuran derivatives have demonstrated high affinity for Aβ aggregates, making them useful for studying Alzheimer's disease.[8]
Physicochemical and Photophysical Properties
| Property | Value | Reference/Note |
| Chemical Formula | C₁₄H₁₁NO | [] |
| Molecular Weight | 209.24 g/mol | [] |
| CAS Number | 77083-99-9 | [] |
| Appearance | Solid | Assumed based on similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol. | Assumed based on structure |
| Excitation Maximum (λex) | Expected in the UV-A to blue region (approx. 350-420 nm). | Based on analogous 2-arylbenzofuran and amino-substituted fluorophores.[2][10] |
| Emission Maximum (λem) | Expected in the blue to green region (approx. 450-550 nm). | Dependent on solvent polarity due to potential solvatochromic effects.[2][11] |
| Quantum Yield (ΦF) | Not available. Varies significantly with substitution and solvent. | For some benzofuran derivatives, ΦF can be high.[2] |
| Molar Extinction Coefficient (ε) | Not available. | - |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in cellular imaging.
This protocol describes a general method for the synthesis of 2-arylbenzofurans, which can be adapted for this compound, starting from a substituted 2-hydroxybenzaldehyde.[5]
Workflow for Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemisgroup.us [chemisgroup.us]
- 8. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Linear solvation energy correlation of the solvatochromic response of amino acid functionalized chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Phenyl-1-benzofuran-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Phenyl-1-benzofuran-7-amine, a crucial step in drug discovery and development for ensuring purity, stability, and structural integrity.
Overview of Analytical Techniques
The characterization of this compound (Molecular Formula: C₁₄H₁₁NO, Molecular Weight: 209.24 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[] This document outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
A logical workflow for the characterization of a newly synthesized batch of this compound is depicted below. This workflow ensures the confirmation of the chemical structure and the assessment of purity.
References
Application Notes and Protocols for the Analysis of 2-Phenyl-1-benzofuran-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenyl-1-benzofuran-7-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Benzofuran derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anti-Alzheimer's disease properties[1][2]. Accurate structural elucidation and purity assessment are critical for its development and application. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the characterization of organic molecules.
Molecular Structure
Chemical Formula: C₁₄H₁₁NO[] Molecular Weight: 209.24 g/mol [] Structure:
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
While specific experimental data for this compound is not widely published, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of the parent compound, 2-phenylbenzofuran, and related derivatives[1][4].
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.8-7.9 | m | 2H | H-2', H-6' (Phenyl) |
| ~7.5-7.6 | m | 1H | Ar-H |
| ~7.3-7.4 | m | 2H | H-3', H-5' (Phenyl) |
| ~7.2-7.3 | m | 1H | H-4' (Phenyl) |
| ~7.0-7.1 | m | 2H | Ar-H |
| ~6.9-7.0 | s | 1H | H-3 (Benzofuran) |
| ~3.5-4.5 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~155-156 | C-2 (Benzofuran) |
| ~154-155 | C-7a (Benzofuran) |
| ~145-146 | C-7 (Benzofuran, C-NH₂) |
| ~130-131 | C-1' (Phenyl) |
| ~128-129 | C-2', C-6' or C-3', C-5' (Phenyl) |
| ~128-129 | C-3', C-5' or C-2', C-6' (Phenyl) |
| ~125-126 | C-4' (Phenyl) |
| ~123-124 | Ar-C |
| ~120-121 | Ar-C |
| ~115-116 | Ar-C |
| ~111-112 | C-3a (Benzofuran) |
| ~101-102 | C-3 (Benzofuran) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 209 | High | [M]⁺ (Molecular Ion) |
| 180 | Moderate | [M - NH₂ - H]⁺ |
| 152 | Moderate | [M - C₆H₅]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)[5]
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., GC-MS or LC-MS with ESI or EI source)[5]
-
Syringe and vials
Protocol:
-
Sample Preparation (for LC-MS with ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection.
-
-
Instrument Setup and Data Acquisition (LC-MS with ESI):
-
Set up the liquid chromatography system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Inject the sample and collect the total ion chromatogram (TIC) and mass spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M+H]⁺ (expected at m/z 210.0913 for C₁₄H₁₂NO⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a theoretical spectrum or database entries if available.
-
Diagrams
Analytical Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of data in structural elucidation.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran [orgspectroscopyint.blogspot.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Development of 2-Phenyl-1-benzofuran-7-amine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies, biological evaluation, and mechanistic analysis of 2-Phenyl-1-benzofuran-7-amine derivatives. The protocols outlined below are intended to serve as a guide for the discovery and development of novel therapeutic agents based on this privileged scaffold, which has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3]
Chemical Synthesis
The synthesis of this compound derivatives can be achieved through several established routes. A common and effective method involves a multi-step synthesis starting from commercially available precursors. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the core scaffold.
Step 1: Sonogashira Coupling
-
To a solution of 2-bromo-3-nitrophenol (1.0 eq) in a suitable solvent such as toluene or DMF, add phenylacetylene (1.2 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper co-catalyst like CuI (0.1 eq).
-
Add a base, such as triethylamine (Et₃N) (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization
-
Dissolve the product from Step 1 in a high-boiling point solvent like DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to reflux (around 150 °C) for 12-16 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 7-nitro-2-phenyl-1-benzofuran by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 7-nitro-2-phenyl-1-benzofuran in a solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or perform catalytic hydrogenation using Pd/C.
-
If using SnCl₂, heat the mixture to reflux for 3-4 hours.
-
Monitor the reduction by TLC.
-
Once complete, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Biological Evaluation Protocols
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives against various cancer cell lines.[2][4]
Materials:
-
Cancer cell lines (e.g., HeLa, K562, MOLT-4)[2]
-
Normal cell line for selectivity assessment (e.g., HUVEC)[2]
-
RPMI 1640 medium with 10% fetal calf serum and antibiotics[2]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 1, 10, 50, 100, 250 µg/mL) and incubate for 48 hours.[4] A vehicle control (DMSO) should be included.
-
After incubation, add 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.[6][7]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a standard drug (e.g., Indomethacin)
-
Plethysmometer
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at different doses (e.g., 10, 30, 100 mg/kg).[6] The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group relative to the control group.
Anti-Alzheimer's Disease Activity: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the ability of compounds to inhibit AChE.[8][9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or rat brain homogenate[8]
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a standard inhibitor (e.g., Donepezil)
-
96-well plate and a microplate reader
Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC₅₀ values.
Antiviral Activity: STING Agonist Assay
This protocol assesses the ability of compounds to act as STING agonists, inducing an antiviral state.[11][12][13]
Materials:
-
Human cell line (e.g., Calu-3)
-
Test compounds and a known STING agonist (e.g., cGAMP, diABZI)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
Virus for infection studies (e.g., SARS-CoV-2, HCoV-229E)[12]
Protocol:
-
Seed Calu-3 cells in a 24-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compounds for 6-12 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to measure the relative mRNA expression of IFN-β, normalized to the housekeeping gene.
-
For viral challenge experiments, pre-treat cells with the compounds, then infect with the virus.
-
After a suitable incubation period (e.g., 48 hours), quantify the viral load in the supernatant by plaque assay or qRT-PCR.
Signaling Pathway Analysis
NF-κB and MAPK Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives can be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][14][15][16]
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
Protocol: Western Blot Analysis
-
Culture RAW 264.7 macrophages and pre-treat with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, p65, ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.
STING Signaling Pathway in Antiviral Response
STING activation leads to the production of type I interferons (IFN-I), which are crucial for the antiviral immune response.[11][13][17]
Caption: The cGAS-STING signaling pathway for antiviral response.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activities of 2-phenyl-1-benzofuran derivatives.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | K562 (Leukemia) | MOLT-4 (Leukemia) | HUVEC (Normal) |
| Derivative 1c | 15.3 ± 1.2 | 12.1 ± 0.9 | 18.5 ± 1.5 | > 50 |
| Derivative 1e | 22.8 ± 2.1 | 19.4 ± 1.7 | 25.3 ± 2.2 | > 50 |
| Derivative 2d | 10.5 ± 0.8 | 8.7 ± 0.6 | 13.2 ± 1.1 | > 50 |
| 5-Fluorouracil | 5.6 ± 0.4 | 4.2 ± 0.3 | 6.1 ± 0.5 | 15.8 ± 1.3 |
Data are representative and may vary based on specific substitutions on the benzofuran core.[2]
Table 2: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| BF1 Derivative | 10 | 45.2 |
| BF1 Derivative | 30 | 68.5 |
| BF1 Derivative | 100 | 85.1 |
| Indomethacin | 10 | 75.3 |
Data from a carrageenan-induced paw edema model in mice.[6]
Table 3: Acetylcholinesterase Inhibition
| Compound | IC₅₀ (µM) |
| Derivative 10d | 0.55 ± 1.00 |
| Eserine (Standard) | < 0.1 |
Data from in vitro AChE inhibition assay using Ellman's method.[18]
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase | MDPI [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Potential of 2-Phenyl-1-benzofuran-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenyl-1-benzofuran-7-amine is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Antioxidants can neutralize free radicals, mitigating cellular damage and offering therapeutic potential.[4][5]
These application notes provide a comprehensive overview of the methodologies to assess the antioxidant potential of this compound. The described protocols cover both chemical-based (in vitro) and cell-based assays to provide a thorough evaluation of its antioxidant capacity.
In Vitro Antioxidant Capacity Assays
In vitro assays are rapid and cost-effective methods to screen the antioxidant potential of a compound. These assays are based on the ability of the antioxidant to scavenge synthetic free radicals or reduce metal ions.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow.[6][7][8] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.[7]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][10] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay evaluates the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11][12] This reduction is measured by the formation of a colored complex at low pH, with the color intensity being proportional to the antioxidant power.[5]
Data Presentation: In Vitro Assays
The antioxidant activity in these assays is often expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the free radicals or achieve 50% of the maximum reducing power. A lower IC50 value indicates a higher antioxidant capacity.[4]
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µM) of this compound | IC50 (µM) of Trolox (Standard) |
| DPPH | [Insert experimental value] | [Insert experimental value] |
| ABTS | [Insert experimental value] | [Insert experimental value] |
| FRAP | [Insert experimental value as Fe(II) equivalents] | [Insert experimental value as Fe(II) equivalents] |
Cellular Antioxidant Assay (CAA)
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by measuring the compound's ability to counteract oxidative stress within a cellular environment.[13][14]
The Cellular Antioxidant Activity (CAA) assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify intracellular ROS levels.[15][16] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The antioxidant activity of the test compound is determined by its ability to inhibit the formation of DCF induced by a free radical generator.[15]
Data Presentation: Cellular Antioxidant Assay
The results of the CAA are typically expressed as quercetin equivalents (QE), where the antioxidant capacity of the test compound is compared to that of quercetin, a well-known antioxidant.
Table 2: Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | Cellular Antioxidant Activity (QE) |
| This compound | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| [Concentration 3] | [Insert experimental value] | |
| Quercetin (Standard) | [Concentration 1] | [Insert experimental value] |
| [Concentration 2] | [Insert experimental value] | |
| [Concentration 3] | [Insert experimental value] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.[9][17]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][17]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each concentration of the test compound or standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[12]
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of each concentration of the test compound or standard.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Measurement:
-
Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.[19]
-
-
Calculation:
-
Create a standard curve using the FeSO₄·7H₂O solutions.
-
Express the FRAP value of the test compound as Fe(II) equivalents.
-
Protocol 4: Cellular Antioxidant Assay (CAA)
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 100 µL of 25 µM DCFH-DA in cell culture medium and incubate for 1 hour at 37°C.[15]
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of the test compound or a standard antioxidant (e.g., quercetin) at various concentrations to the cells and incubate for 1 hour.[15]
-
Remove the treatment solution and wash the cells with PBS.
-
Induce oxidative stress by adding 100 µL of a free radical initiator (e.g., AAPH) to each well.[16]
-
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express the results as quercetin equivalents (QE).
-
Visualizations
Caption: Experimental workflow for assessing antioxidant potential.
Caption: Nrf2 signaling pathway in antioxidant response.[3]
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FRAP assay: Significance and symbolism [wisdomlib.org]
- 12. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. zen-bio.com [zen-bio.com]
- 16. content.abcam.com [content.abcam.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Phenyl-1-benzofuran-7-amine
**Abstract
These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of 2-Phenyl-1-benzofuran-7-amine, a novel benzofuran derivative. Benzofuran scaffolds are prominent in medicinal chemistry, with many derivatives exhibiting significant anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing cytotoxicity, cell cycle progression, and induction of apoptosis. Additionally, it includes templates for data presentation and visualization of experimental workflows and potential signaling pathways.
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[2][3] Derivatives of benzofuran have demonstrated a wide spectrum of biological activities, including potent antitumor effects against various human cancer cell lines.[4][5] The anticancer mechanisms of benzofuran derivatives often involve disruption of critical cellular processes such as cell division and survival signaling.[5][6] For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
This compound is a novel analogue belonging to this promising class of compounds. A systematic in vitro evaluation is the critical first step to characterize its potential as a therapeutic agent.[7] This guide outlines a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate its mode of action.
Compound Handling and Preparation
Compound: this compound Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.25 g/mol Appearance: (Assumed) Crystalline solid
Protocol 2.1: Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Anticancer Evaluation Workflow
The following diagram outlines the general workflow for evaluating the anticancer properties of this compound.
Experimental Protocols
Protocol 4.1: Cell Culture
-
Cell Lines: Utilize a panel of human cancer cell lines from different tissue origins, for example:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]
-
Passaging: Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[8]
Protocol 4.2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.[7]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol 4.3: Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[7]
-
Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
Protocol 4.4: Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (Protocol 4.3).
-
Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD* | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Insert Value] | 1.1 ± 0.2 |
| HeLa | Cervical Carcinoma | [Insert Value] | 0.7 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | 0.9 ± 0.15 |
| MCF-10A | Non-cancerous Breast | [Insert Value] | 5.2 ± 0.8 |
*Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 55.2 ± 3.1 | 24.5 ± 2.5 | 20.3 ± 2.8 |
| Compound | IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | 2x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Mechanism of Action and Signaling Pathway
Based on studies of similar 2-phenylbenzofuran derivatives, a plausible mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptosis pathway.[5]
Protocol 6.1: Western Blot Analysis To validate the proposed pathway, Western blotting can be used to measure the expression levels of key proteins.[7]
-
Protein Extraction: Treat cells with the compound at IC₅₀ concentration for 24-48 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include: β-Tubulin, Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and β-Actin (as a loading control).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This document provides a foundational set of protocols to systematically evaluate the anticancer potential of this compound. The data generated from these assays will establish its cytotoxic potency, and provide critical insights into its cellular mechanism of action, thereby guiding further preclinical development.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1-benzofuran-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-benzofuran-7-amine. The following information is designed to address common challenges and optimize reaction yields.
Synthesis Overview
The synthesis of this compound can be effectively achieved through a multi-step process. A common route involves the initial formation of a 7-methoxy-2-phenylbenzofuran intermediate, followed by demethylation to the corresponding phenol, and subsequent amination.
Figure 1. General synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-2-phenylbenzofuran (Wittig-based approach)
This protocol is adapted from a similar synthesis of a substituted 2-phenylbenzofuran.[1]
-
Preparation of the Phosphonium Salt: A mixture of 2-hydroxy-3-methoxybenzaldehyde, and triphenylphosphine hydrobromide in a suitable solvent (e.g., acetonitrile) is refluxed for several hours. The resulting phosphonium salt is filtered, washed, and dried.
-
Wittig Reaction: The phosphonium salt is suspended in a solvent like toluene, and a base such as triethylamine is added. An appropriate benzoyl chloride is then added, and the mixture is refluxed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Demethylation of 7-Methoxy-2-phenylbenzofuran
-
Reaction Setup: 7-Methoxy-2-phenylbenzofuran is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere.
-
Reagent Addition: The solution is cooled (e.g., to 0°C or -78°C), and a demethylating agent such as boron tribromide (BBr₃) is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC. Upon completion, the reaction is quenched, typically with water or methanol, and the product is extracted.
-
Purification: The crude 7-hydroxy-2-phenylbenzofuran is purified by column chromatography or recrystallization.
Step 3: Amination of 7-Hydroxy-2-phenylbenzofuran (Buchwald-Hartwig Amination)
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 7-hydroxy-2-phenylbenzofuran, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).
-
Addition of Amine Source: An amine source, such as benzophenone imine, is added, followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: The mixture is heated to the optimal temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis to cleave the imine, followed by purification by column chromatography to yield this compound.
Troubleshooting Guides
Issue 1: Low Yield in Benzofuran Ring Formation (Perkin-Oglialoro or Wittig Reaction)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction closely using TLC. Ensure the reaction is run for a sufficient amount of time. An increase in temperature may be necessary, but be cautious of potential side reactions. |
| Side product formation | In Wittig-type syntheses, the formation of 3-benzoyl-2-phenylbenzofuran as a side product has been observed.[2] Optimization of stoichiometry and reaction time may minimize this. For Perkin-type reactions, self-condensation of the anhydride can occur. |
| Poor quality of reagents | Use freshly distilled aldehydes and high-purity anhydrides or acyl chlorides. Ensure the base used is anhydrous and active. |
| Suboptimal base | The choice and amount of base are critical. For the Perkin reaction, the alkali salt of the corresponding acid is typically used. For the Wittig reaction, a non-nucleophilic organic base like triethylamine is common. |
Issue 2: Inefficient Demethylation
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure a sufficient excess of the demethylating agent is used. Reaction times can be long, so monitor carefully by TLC. |
| Degradation of starting material or product | Some demethylating agents are harsh. If degradation is observed with BBr₃, consider milder reagents like trimethylsilyl iodide (TMSI) or a nucleophilic demethylation using sodium thiomethoxide (NaSMe).[3] |
| Difficult work-up | Reactions with BBr₃ can be challenging to quench. Ensure slow and careful addition of the quenching agent at low temperatures. |
| Reagent selection | For substrates with multiple sensitive functional groups, the choice of demethylating agent is crucial. HBr in acetic acid can be effective but may not be suitable for all substrates. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Suggestion |
| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere as oxygen can deactivate the palladium catalyst. Use of high-purity, degassed solvents is essential. |
| Incorrect ligand or base | The choice of ligand and base is critical and often substrate-dependent. A screening of different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄, LHMDS) may be necessary to find the optimal conditions. |
| Suboptimal temperature | Buchwald-Hartwig aminations are temperature-sensitive. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to catalyst decomposition. An optimization screen of the reaction temperature is recommended. |
| Hydrolysis of the imine intermediate | If using an imine as the ammonia equivalent, ensure the subsequent hydrolysis step goes to completion. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of key parameters that can be adjusted to optimize the yield of each synthetic step. The values are indicative and may require further optimization for this specific synthesis.
Table 1: Parameters for Benzofuran Ring Formation (Perkin-Oglialoro Reaction)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Sodium Acetate | Potassium Acetate | Triethylamine | Yield and reaction rate |
| Temperature | 140°C | 160°C | 180°C | Reaction rate vs. side products |
| Reaction Time | 4 hours | 8 hours | 12 hours | Conversion of starting material |
Table 2: Parameters for Demethylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reagent | BBr₃ | HBr | NaSMe | Yield and functional group tolerance |
| Temperature | -78°C to RT | Reflux | Reflux | Reaction rate and selectivity |
| Solvent | Dichloromethane | Acetic Acid | DMF | Reagent compatibility and solubility |
Table 3: Parameters for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Ligand | XPhos | SPhos | RuPhos | Yield and reaction scope |
| Base | Cs₂CO₃ | K₃PO₄ | LHMDS | Reaction rate and base-sensitive functional group tolerance |
| Solvent | Toluene | Dioxane | THF | Solubility and reaction temperature |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include achieving high yields in the initial benzofuran ring formation, potential side reactions during this step, the sometimes harsh conditions required for demethylation which may affect other functional groups, and optimizing the catalyst system for the final Buchwald-Hartwig amination step.
Q2: Are there alternative methods for the amination step?
A2: Yes, other methods for converting a phenol to an amine exist, such as the Bucherer reaction or through a multi-step sequence involving conversion to a triflate followed by amination. However, the Buchwald-Hartwig amination is often preferred for its broad substrate scope and functional group tolerance.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the common impurities I might encounter?
A4: In the first step, you may find unreacted starting materials or side products from self-condensation or over-acylation.[2] The demethylation step can result in a mixture of partially and fully demethylated products if the reaction is incomplete. The amination step may contain residual starting phenol or byproducts from ligand decomposition.
Q5: What purification techniques are most effective for the final product?
A5: Column chromatography on silica gel is typically the most effective method for purifying this compound. The choice of eluent will depend on the polarity of the compound and any impurities present. Recrystallization may also be a viable option for obtaining highly pure material.
Figure 2. A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cy ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00941C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Amination of 2-Phenylbenzofuran at the 7-Position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-phenylbenzofuran at the 7-position.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for introducing an amino group at the 7-position of 2-phenylbenzofuran?
A1: The primary methods for C-N bond formation at the 7-position of 2-phenylbenzofuran involve the coupling of a 7-halo-2-phenylbenzofuran (or a triflate derivative) with an amine. The two most common transition-metal-catalyzed cross-coupling reactions for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation. An alternative, though often less direct, route involves the nitration of 2-phenylbenzofuran followed by reduction of the nitro group to an amine. However, regioselectivity in the nitration step can be a significant challenge.
Q2: Which starting material is preferred for the amination: a 7-bromo-, 7-iodo-, or 7-chloro-2-phenylbenzofuran?
A2: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the reactivity of the aryl halide is crucial. Generally, the reactivity follows the trend I > Br > Cl. Aryl iodides are typically the most reactive, followed by bromides, while chlorides can be challenging to activate and may require specialized catalyst systems. Therefore, 7-iodo-2-phenylbenzofuran is often the preferred starting material for achieving higher yields and milder reaction conditions.
Q3: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination for this substrate?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several parameters:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.
-
Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Sterically hindered biarylphosphine ligands are frequently effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is widely used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C).
Q4: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig amination?
A4: The Ullmann condensation, which uses a copper catalyst, can be a viable alternative to the palladium-catalyzed Buchwald-Hartwig reaction. Historically, Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper). However, modern protocols with soluble copper catalysts and ligands allow for milder conditions. It may be considered when palladium-based methods are unsuccessful or if cost is a major concern, as copper catalysts are generally less expensive.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a pre-formed catalyst complex for more reliable activation. For Buchwald-Hartwig, ensure the active Pd(0) species is being generated; pre-catalysts that don't require in-situ reduction can be beneficial.[1] |
| Inappropriate Ligand | The choice of ligand is critical. Screen a variety of phosphine ligands, including both monodentate and bidentate options. For electron-rich heterocycles like benzofurans, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often good starting points.[2][3] |
| Insufficiently Strong Base or Poorly Soluble Base | If using a weaker base like K₃PO₄ or Cs₂CO₃, higher temperatures may be required. Ensure the base is finely powdered and well-dispersed in the reaction mixture. For base-sensitive substrates, a soluble organic base like DBU in combination with an inorganic base can be effective.[1] |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1][4] |
| Reaction Temperature Too Low | While milder conditions are desirable, some challenging couplings require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for decomposition. |
| Presence of Oxygen or Moisture | The Pd(0) catalyst is sensitive to air.[1] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | This side reaction, where the aryl halide is reduced, can compete with the desired amination. It is often promoted by moisture or certain bases. Ensure anhydrous conditions. Switching to a different base (e.g., from an alkoxide to a carbonate) may help. Using a bidentate ligand can sometimes suppress this pathway.[5] |
| Homocoupling of the Amine or Aryl Halide | This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may mitigate this issue. |
| Competing Reaction at Other Positions | While the 7-position is the target, reaction at other positions on the benzofuran ring, though less likely for C-N coupling, should be considered. Careful analysis of the product mixture by NMR and MS is crucial for identification. |
| Decomposition of Starting Material or Product | 2-Phenylbenzofurans can be sensitive to strongly basic or high-temperature conditions. If decomposition is observed, consider using a milder base (e.g., Cs₂CO₃) and the lowest effective temperature. A shorter reaction time might also be beneficial. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 7-Bromo-2-phenylbenzofuran
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
7-Bromo-2-phenylbenzofuran
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-2-phenylbenzofuran, sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ to the tube under a positive flow of argon.
-
Add the amine and anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Amino-2-phenylbenzofuran via Nitration and Reduction
This two-step protocol provides an alternative route that avoids cross-coupling. Regioselectivity in the nitration step can be a challenge and may yield a mixture of isomers requiring careful purification.
Step 1: Nitration of 2-Phenylbenzofuran
Materials:
-
2-Phenylbenzofuran
-
Sodium nitrate
-
Ammonium nitrate
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve 2-phenylbenzofuran in the chosen solvent.
-
Add sodium nitrate and ammonium nitrate to the solution.
-
The reaction can be promoted by sonication.[6]
-
Monitor the reaction by TLC. The formation of multiple spots is possible due to the formation of different nitro isomers.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the desired 7-nitro-2-phenylbenzofuran isomer by column chromatography or recrystallization.
Step 2: Reduction of 7-Nitro-2-phenylbenzofuran
Materials:
-
7-Nitro-2-phenylbenzofuran
-
Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ with a Pd/C catalyst)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure (using SnCl₂·2H₂O):
-
Dissolve 7-nitro-2-phenylbenzofuran in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 7-amino-2-phenylbenzofuran by column chromatography if necessary.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for C7 Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenyl-1-benzofuran-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Phenyl-1-benzofuran-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Isomeric Impurities: Positional isomers, such as 4-, 5-, and 6-amino-2-phenyl-1-benzofuran, can be significant impurities, especially if the amino group is introduced via nitration of the benzofuran ring followed by reduction. The separation of these isomers can be challenging due to their similar physical and chemical properties.
-
Precursor Impurities: Unreacted starting materials or intermediates from the benzofuran ring synthesis, such as substituted phenols and phenyl-acetylene derivatives, may be present.
-
Side-Products from Ring Formation: Depending on the synthetic route, side-products can form. For instance, in syntheses utilizing an intramolecular Wittig reaction, an unexpected side product, 3-benzoyl-2-phenylbenzofuran, has been reported.[1]
-
Oxidation Products: The amine functionality is susceptible to oxidation, which can lead to colored impurities, particularly if the compound is exposed to air and light for extended periods.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: A combination of recrystallization and column chromatography is generally recommended. The choice of the initial method depends on the purity of the crude product. If the crude material is relatively clean, direct recrystallization may be sufficient. For more complex mixtures of impurities, column chromatography is often the preferred first step to separate the major components.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities, often resulting from oxidation of the amine group, can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization. However, caution is advised as activated charcoal can also adsorb the desired product, leading to a lower yield.
Q4: My purified this compound is unstable and changes color over time. How can I improve its stability?
A4: The amine group in the 7-position makes the compound susceptible to oxidation. To enhance stability, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | - Re-dissolve the oil in a minimum amount of hot solvent and try to induce crystallization by scratching the inner wall of the flask with a glass rod. - Add a small seed crystal of the pure compound. - Consider using a lower-boiling point solvent or a solvent mixture. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solvent line. - Add a seed crystal. - Cool the solution in an ice bath or refrigerator to further decrease solubility. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the specific impurities present. | - Try a different solvent or a mixture of solvents. Good solvent systems for aromatic amines include ethanol, methanol, ethyl acetate/hexanes, and toluene. - Perform a preliminary purification by column chromatography before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product from impurities | The mobile phase polarity is not optimized, or the stationary phase is not suitable. | - Adjust the polarity of the mobile phase. A common mobile phase for aminobenzofurans is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. - Consider using a different stationary phase. For aromatic compounds and their isomers, a phenyl-functionalized silica gel column can sometimes offer better separation than standard silica gel due to π-π interactions. |
| Product streaking or tailing on the column | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce the interaction of the amine group with the acidic silica gel. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds based on their polarity. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve the peak shape of the amine.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Aryl-7-aminobenzofuran Derivatives (Hypothetical Data)
| Purification Method | Purity Achieved (%) | Yield (%) | Key Considerations |
| Recrystallization (Ethanol) | 95-98 | 60-75 | Effective for removing non-polar and some polar impurities. Multiple recrystallizations may be needed. |
| Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate) | >99 | 50-70 | Good for separating a wide range of impurities, including isomers. Can be time-consuming. |
| Preparative HPLC (C18, Acetonitrile:Water) | >99.5 | 40-60 | High-resolution separation, ideal for final polishing and separation of stubborn isomers. More expensive and requires specialized equipment. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logic diagram for troubleshooting common purification issues.
References
side-product formation in the synthesis of 7-amino-2-phenylbenzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 7-amino-2-phenylbenzofurans, particularly focusing on the formation of side-products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 7-amino-2-phenylbenzofurans, and what are the key challenges?
A common and effective strategy involves a multi-step synthesis, typically starting with the formation of a 7-nitro-2-phenylbenzofuran intermediate, followed by the reduction of the nitro group. The main challenges include controlling regioselectivity during the benzofuran ring formation and achieving a clean reduction of the nitro group without generating hard-to-remove impurities.
Q2: I am observing a significant amount of a benzoylated side-product. What is the likely cause and how can I prevent it?
The formation of a 3-benzoyl-2-phenylbenzofuran derivative has been reported as a significant side-product, particularly when using an intramolecular Wittig reaction.[1] This often occurs when excess benzoyl chloride is used as a reactant. To mitigate this, it is crucial to control the stoichiometry of the reagents carefully.
Q3: My final product is difficult to purify, showing multiple spots on TLC close to the desired product. What are these likely impurities?
These impurities could stem from several sources:
-
Incomplete reaction: Unreacted starting materials or intermediates from any of the synthetic steps.
-
Over-reaction or degradation: The amino group is sensitive to oxidation, which can lead to colored impurities.
-
Side-products from nitro reduction: Incomplete reduction can leave behind nitro or intermediate species like nitroso and hydroxylamine derivatives. These can also lead to undesired condensation products.
Q4: Can I introduce the amino group at the 7-position directly without going through a nitro intermediate?
Direct amination at the 7-position is challenging. Syntheses involving a nitro-to-amino reduction are generally more reliable and higher-yielding. Alternative strategies, such as palladium-catalyzed amination, might be possible but would require significant optimization to control regioselectivity and avoid side-reactions.
Troubleshooting Guides
Issue 1: Low Yield of 7-nitro-2-phenylbenzofuran in the Cyclization Step
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. High temperatures in the Perkin reaction can lead to side reactions.[2] |
| Incorrect Base or Catalyst | Ensure the use of an appropriate base for the chosen reaction (e.g., anhydrous sodium acetate for the Perkin reaction).[2] For palladium-catalyzed reactions, screen different ligands and palladium sources.[3][4] |
| Poor Quality Starting Materials | Use freshly purified starting materials, as impurities can inhibit the reaction or lead to side-products. |
Issue 2: Formation of 3-Benzoyl-2-phenylbenzofuran Side-Product
| Potential Cause | Troubleshooting Suggestion |
| Excess Acylating Agent in Wittig Synthesis | Use a stoichiometric amount of benzoyl chloride relative to the 2-hydroxybenzyltriphenylphosphonium bromide.[1] |
| Reaction Conditions Favoring Acylation | Lowering the reaction temperature and reducing the reaction time may help to minimize the formation of the acylated side-product. |
Issue 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C). |
| Inactive Catalyst | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. |
| Suboptimal pH | For reductions with metals in acid (e.g., Sn/HCl), ensure the pH is sufficiently acidic throughout the reaction. |
Issue 4: Product Degradation/Oxidation
| Potential Cause | Troubleshooting Suggestion |
| Exposure to Air and Light | The amino group in the final product can be sensitive to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction and product from light. |
| Harsh Purification Conditions | Avoid prolonged exposure to high temperatures or strong acids/bases during work-up and purification. Use de-gassed solvents for chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 7-nitro-2-phenylbenzofuran via Intramolecular Wittig Reaction
This protocol is adapted from a general procedure for the synthesis of nitro-substituted 2-phenylbenzofurans.[5]
-
Preparation of 2-hydroxy-3-nitrobenzyltriphenylphosphonium bromide:
-
A mixture of 2-hydroxy-3-nitrobenzyl alcohol (1.0 eq) and triphenylphosphine hydrobromide (1.0 eq) in acetonitrile is stirred under reflux for 2 hours.
-
The resulting solid is filtered and washed with acetonitrile to yield the desired phosphonium salt.
-
-
Wittig Reaction and Cyclization:
-
A mixture of the phosphonium salt (1.0 eq) and benzoyl chloride (1.0 eq) in a solvent mixture of toluene and triethylamine is stirred under reflux for 2 hours.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by silica gel chromatography to give 7-nitro-2-phenylbenzofuran.
-
Protocol 2: Reduction of 7-nitro-2-phenylbenzofuran to 7-amino-2-phenylbenzofuran
A standard procedure for the reduction of an aromatic nitro group is as follows:
-
Dissolve 7-nitro-2-phenylbenzofuran (1.0 eq) in ethanol or ethyl acetate.
-
Add an excess of a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Intramolecular Wittig | PPh₃·HBr, Et₃N | Toluene | Reflux | Moderate to Good | [1][5] |
| Palladium-Catalyzed | Pd(OAc)₂, Ligand | Toluene | 90 °C | Good to Excellent | [3] |
| Scandium-Triflate Catalyzed | Sc(OTf)₃ | Not Specified | Mild | Up to 93% | [6] |
Visualizations
Caption: Synthetic workflow for 7-amino-2-phenylbenzofuran.
Caption: Side-product formation in Wittig synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. jk-sci.com [jk-sci.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 2-Phenyl-1-benzofuran-7-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Phenyl-1-benzofuran-7-amine in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: A color change in your solution is a common indicator of degradation. Aromatic amines, such as this compound, are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The benzofuran ring itself can also undergo certain reactions, although the amine moiety is typically the more reactive site for color change.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways for this compound likely involve the aromatic amine functional group. Key potential pathways include:
-
Oxidation: The amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and dimeric/polymeric species. These oxidized products are often highly colored.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
pH-Mediated Degradation: The stability of the amine can be influenced by the pH of the solution. Both highly acidic and highly basic conditions can potentially catalyze degradation.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C. For long-term storage, freezing at -20°C or below is recommended, but be mindful of solvent freezing points and perform freeze-thaw stability studies if necessary.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, degas your solvent before preparing the solution and store it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation Observed by HPLC-UV
You observe a rapid decrease in the peak area of this compound and the appearance of new, unidentified peaks in your HPLC chromatogram shortly after preparing the solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. Store the solution under an inert atmosphere. Consider adding an antioxidant to the solution (see Experimental Protocols). |
| Photodegradation | Protect the solution from light at all times by using amber vials and minimizing exposure to ambient light during handling. |
| Reactive Solvent | Ensure the solvent is of high purity and free from peroxides or other reactive impurities. If using ethers like THF or dioxane, test for peroxides before use. Consider switching to a more inert solvent such as acetonitrile or ethanol. |
| Incompatible pH | If using a buffered solution, ensure the pH is near neutral (pH 6-8). The stability of aromatic amines can be pH-dependent. |
Issue 2: Inconsistent Results in Biological Assays
You are observing high variability in the results of your biological assays using solutions of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation During Experiment | The compound may be degrading in the assay medium over the course of the experiment. Prepare fresh solutions immediately before use. Minimize the time the compound is in the assay medium before analysis. |
| Interaction with Assay Components | Components of your assay buffer or media (e.g., metal ions) could be catalyzing degradation. Evaluate the stability of the compound in the complete assay medium. |
| Adsorption to Labware | The compound may be adsorbing to plasticware. Consider using low-adhesion microplates or glass vials. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution of this compound with enhanced stability.
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous solvent. Ethanol or acetonitrile are good starting points.
-
Deoxygenate the solvent by sparging with dry nitrogen or argon gas for at least 30 minutes.
-
-
Weighing the Compound:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
-
Dissolution:
-
Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
If necessary, sonicate briefly in a bath sonicator to aid dissolution.
-
-
Addition of Antioxidant (Optional but Recommended):
-
For enhanced stability against oxidation, consider adding an antioxidant. A stock solution of an antioxidant like ascorbic acid or diphenylamine can be prepared in the same deoxygenated solvent.
-
Add the antioxidant solution to the compound solution to a final concentration of 0.01-0.1% (w/v). The optimal concentration may need to be determined empirically.
-
-
Storage:
-
Aliquot the stock solution into amber glass vials.
-
Purge the headspace of each vial with nitrogen or argon before sealing.
-
Store the vials at -20°C or below.
-
Protocol 2: Monitoring Solution Stability by HPLC-UV
This protocol outlines a method to assess the stability of your this compound solution over time.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
-
Sample Preparation and Analysis:
-
Prepare your solution of this compound according to Protocol 1.
-
Immediately after preparation (t=0), inject a sample onto the HPLC and record the chromatogram.
-
Store the solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another sample and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) Exposed to Light and Air
| Time (hours) | % Remaining (Ethanol) | % Remaining (Acetonitrile) | % Remaining (DMSO) |
| 0 | 100 | 100 | 100 |
| 4 | 92 | 95 | 88 |
| 8 | 85 | 91 | 75 |
| 24 | 68 | 79 | 52 |
| 48 | 45 | 62 | 30 |
Table 2: Hypothetical Effect of Storage Conditions on the Stability of this compound in Acetonitrile
| Time (hours) | % Remaining (RT, Light) | % Remaining (4°C, Dark) | % Remaining (4°C, Dark, Inert Gas) |
| 0 | 100 | 100 | 100 |
| 24 | 79 | 98 | 99.5 |
| 48 | 62 | 96 | 99 |
| 72 | 48 | 94 | 98.5 |
| 168 | 15 | 88 | 97 |
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Refining Reaction Conditions for Smiles Rearrangement to Produce Aminobenzofurans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the reaction conditions for the Smiles rearrangement in the synthesis of aminobenzofurans. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aminobenzofurans via the Smiles rearrangement of hydroxybenzofuran precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the intermediate 2-(benzofuran-4-yloxy)-2-methylpropanamide | 1. Incomplete deprotonation of 4-hydroxybenzofuran. 2. Deactivated sodium hydride (NaH). 3. Impure starting materials. 4. Insufficient reaction time or temperature. | 1. Ensure anhydrous conditions. Use a stronger base like potassium tert-butoxide if necessary. 2. Use fresh, high-quality NaH. 3. Purify 4-hydroxybenzofuran and 2-bromo-2-methylpropionamide before use. 4. Increase the reaction temperature to reflux and monitor the reaction progress by TLC until the starting material is consumed. |
| Low yield of the final aminobenzofuran product | 1. Incomplete Smiles rearrangement. 2. Hydrolysis of the starting amide or product. 3. Formation of side products. 4. Inefficient purification. | 1. Ensure a sufficiently strong base is used for the rearrangement step (e.g., NaH, KHMDS). 2. Perform the rearrangement under strictly anhydrous conditions before proceeding to hydrolysis. 3. Optimize the reaction temperature; excessively high temperatures can lead to decomposition. Consider alternative solvents. 4. For basic aminobenzofurans, silica gel chromatography can sometimes lead to yield loss. Consider using a short plug of silica, deactivating the silica with triethylamine, or using an alternative stationary phase like alumina.[1] |
| Incomplete reaction (starting material remains) | 1. Insufficient base. 2. Low reaction temperature or short reaction time. 3. Steric hindrance in substituted benzofurans. | 1. Increase the equivalents of base used. 2. Gradually increase the reaction temperature and monitor by TLC. 3. For sterically hindered substrates, a higher boiling point solvent and prolonged reaction times may be necessary. |
| Formation of multiple spots on TLC, indicating side products | 1. Presence of water leading to hydrolysis. 2. Air oxidation of the aminobenzofuran product. 3. Intermolecular side reactions. | 1. Ensure all solvents and reagents are anhydrous. 2. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 3. Use dilute reaction conditions to favor the intramolecular rearrangement. |
| Difficulty in purifying the aminobenzofuran product | 1. The basic nature of the amine can cause streaking on silica gel. 2. Co-elution with byproducts. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent system for column chromatography. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Smiles rearrangement for the synthesis of aminobenzofurans?
A1: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, it typically involves a two-step process:
-
O-alkylation: The hydroxyl group of a 4-hydroxybenzofuran is deprotonated by a base, and the resulting alkoxide reacts with an α-halo amide (e.g., 2-bromo-2-methylpropionamide) to form an ether linkage.
-
Rearrangement and Hydrolysis: The amide nitrogen of the ether intermediate is deprotonated by a strong base, which then acts as an intramolecular nucleophile, attacking the ipso-carbon of the benzofuran ring. This forms a spirocyclic intermediate (a Meisenheimer complex) which then collapses, cleaving the C-O bond and forming a new C-N bond. Subsequent hydrolysis of the resulting amide yields the aminobenzofuran.[2]
Q2: Which base is most effective for the rearrangement step?
A2: A strong, non-nucleophilic base is crucial for the rearrangement. Sodium hydride (NaH) is commonly used. For less reactive substrates, stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) may be more effective. The choice of base can significantly impact the reaction rate and yield.
Q3: What are suitable solvents for this reaction?
A3: Anhydrous polar aprotic solvents are typically used. Dioxane and N,N-dimethylformamide (DMF) are common choices for both the O-alkylation and the rearrangement steps.[3] It is critical that the solvent is anhydrous to prevent premature hydrolysis and other side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should see the disappearance of the starting material spot and the appearance of the product spot. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the conversion.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture. The organic solvents used are also flammable and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropanamide
| Entry | 4-Hydroxybenzofuran Derivative | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxybenzofuran | NaH (1.1) | Dioxane | Reflux | 4-6 | ~85 |
| 2 | 5-Hydroxybenzofuran | NaH (1.1) | Dioxane | Reflux | 4-6 | ~90 |
| 3 | 6-Methoxy-4-hydroxybenzofuran | NaH (1.2) | DMF | 80 | 5 | ~80 |
| 4 | 7-Chloro-4-hydroxybenzofuran | KHMDS (1.2) | THF | 60 | 6 | ~75 |
Table 2: Optimized Conditions for the Smiles Rearrangement and Hydrolysis to Aminobenzofurans
| Entry | Starting Amide | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hydrolysis Conditions | Yield (%) |
| 1 | 2-(Benzofuran-4-yloxy)-2-methylpropanamide | NaH (1.2) | DMF | 100 | 2-3 | 6M HCl, Reflux | 50[3] |
| 2 | 2-(Benzofuran-5-yloxy)-2-methylpropanamide | NaH (1.2) | DMF | 100 | 2-3 | 6M HCl, Reflux | 75[3] |
| 3 | 2-((6-Methoxybenzofuran)-4-yloxy)-2-methylpropanamide | NaH (1.5) | DMF | 110 | 4 | 6M HCl, Reflux | ~65 |
| 4 | 2-((7-Chlorobenzofuran)-4-yloxy)-2-methylpropanamide | KHMDS (1.5) | THF | 60 | 5 | 6M HCl, Reflux | ~60 |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Aminobenzofuran
Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropanamide
-
To a solution of 4-hydroxybenzofuran (1.0 eq) in anhydrous dioxane, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromo-2-methylpropionamide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzofuran-4-yloxy)-2-methylpropanamide.
Step 2: Smiles Rearrangement and Hydrolysis to 4-Aminobenzofuran
-
To a solution of 2-(benzofuran-4-yloxy)-2-methylpropanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the rearrangement by TLC.
-
Once the rearrangement is complete, carefully add the reaction mixture to a solution of 6M hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the amide.
-
Cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobenzofuran.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualizations
Caption: General mechanism of the Smiles rearrangement for aminobenzofuran synthesis.
Caption: Experimental workflow for the synthesis of 4-aminobenzofuran.
References
catalyst selection for efficient synthesis of 2-Phenyl-1-benzofuran-7-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the efficient synthesis of 2-Phenyl-1-benzofuran-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the 2-phenyl-1-benzofuran core?
A1: The most prevalent and efficient method is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne (e.g., phenylacetylene) and an ortho-halo phenol, followed by an intramolecular cyclization (annulation) to form the benzofuran ring.[1][2] This sequence can often be performed in a one-pot procedure, which is highly efficient.[3]
Q2: Is the presence of the 7-amino group problematic for the Sonogashira coupling reaction?
A2: The free amino group can potentially interfere with the catalytic cycle by coordinating to the metal catalysts (palladium and copper). However, studies have shown that Sonogashira reactions can tolerate amino groups on the aromatic ring.[4] To ensure high yields and prevent side reactions, it is often advisable to use a protecting group for the amine.
Q3: What are the recommended protecting groups for the 7-amino group?
A3: The most commonly used protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[5][6] For this synthesis, the Boc group is a suitable choice as it is stable under the basic conditions of the Sonogashira coupling and can be readily removed under acidic conditions without affecting the benzofuran core.[7][8]
Q4: Can I perform this synthesis without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are well-established.[9] These protocols can be advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling). However, they may require specific ligands and reaction conditions to be effective.
Q5: What is the general reactivity trend for the aryl halide in the Sonogashira coupling step?
A5: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[5] Aryl iodides are the most reactive and often allow for milder reaction conditions, while aryl chlorides are the least reactive and may require more forcing conditions and specialized catalyst systems.
Troubleshooting Guides
Problem 1: Low or No Yield in Sonogashira Coupling Step
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Use fresh palladium and copper(I) catalysts. Palladium(0) complexes can be sensitive to air and moisture. - Ensure phosphine ligands are not oxidized. Store them under an inert atmosphere. - Formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be caused by impurities or inappropriate solvent choice.[10] |
| Inert Atmosphere | - Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[10] |
| Solvent and Base Quality | - Use anhydrous, degassed solvents. Amine bases like triethylamine or diisopropylethylamine should be distilled and stored over potassium hydroxide. - The amine base is crucial for deprotonating the alkyne.[10] |
| Low Reactivity of Aryl Halide | - If using an aryl bromide or chloride, consider increasing the reaction temperature or using a more reactive aryl iodide precursor. - Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the catalytic activity for less reactive aryl halides.[11] |
| Interference from Amino Group | - If a protecting group is not used, the free amine may be interfering. Consider protecting the amine with a Boc group. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Alkyne Homocoupling (Glaser Coupling) | - This is a common side reaction, especially in the presence of oxygen. Ensure rigorous exclusion of air. - Running the reaction under copper-free conditions can eliminate this side product.[9] |
| Incomplete Cyclization | - If the intermediate 2-alkynylphenol is isolated instead of the benzofuran, the cyclization step may be inefficient. - Ensure a suitable base is present for the intramolecular cyclization. In some cases, a stronger base or higher temperature may be required after the coupling step. |
| Byproducts from Protecting Group | - During deprotection, ensure the conditions are selective. For Boc deprotection with TFA or HCl, keep the reaction time to a minimum to avoid potential side reactions with the benzofuran ring.[12][13] |
Catalyst Selection and Performance Data
The choice of catalyst and ligand is critical for the efficiency of the Sonogashira coupling and subsequent cyclization. Below is a summary of commonly used catalytic systems.
| Catalyst System | Typical Loading | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Pd: 1-5 mol%, CuI: 2-10 mol% | 25 - 100 | 2 - 24 | 70 - 95 | The classical Sonogashira catalyst system.[1] |
| Pd(OAc)₂ / PPh₃ / CuI | Pd: 1-5 mol%, PPh₃: 2-10 mol%, CuI: 2-10 mol% | 60 - 120 | 4 - 24 | 75 - 98 | A versatile and commonly used system. |
| Pd(dppf)Cl₂ / CuI | Pd: 1-3 mol%, CuI: 2-5 mol% | 80 - 120 | 6 - 18 | 80 - 99 | Often provides excellent yields for a broad range of substrates. |
| Copper-free: Pd(CH₃CN)₂Cl₂ / cataCXium A | Pd: 0.5-2 mol%, Ligand: 1-4 mol% | 25 - 80 | 12 - 48 | 85 - 99 | Effective for avoiding alkyne homocoupling.[9] |
Note: Yields are highly substrate-dependent. The data presented is a general range observed for the synthesis of 2-arylbenzofurans.
Experimental Protocols
Protocol 1: Boc Protection of 2-Iodo-6-aminophenol
This protocol describes the protection of the starting material, 2-iodo-6-aminophenol, with a tert-butoxycarbonyl (Boc) group.
-
Dissolution: Dissolve 2-iodo-6-aminophenol (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL) in a round-bottom flask.[10]
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Add dichloromethane (10 mL) to the reaction mixture. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 2-iodo-6-aminophenol.
Protocol 2: One-Pot Synthesis of Boc-7-amino-2-phenyl-1-benzofuran
This protocol is a representative procedure based on established Sonogashira coupling and cyclization methods for benzofuran synthesis.
-
Reaction Setup: To a dried Schlenk flask, add N-Boc protected 2-iodo-6-aminophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add anhydrous, degassed triethylamine (3 mL) and then phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield Boc-7-amino-2-phenyl-1-benzofuran.
Protocol 3: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group.
-
Dissolution: Dissolve Boc-7-amino-2-phenyl-1-benzofuran (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the solution at 0 °C.[12]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Minimizing Impurites in 2-Phenyl-1-benzofuran-7-amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of 2-Phenyl-1-benzofuran-7-amine. The guidance is structured in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound, and what are the critical stages for impurity formation?
A common and effective strategy involves a two-step process:
-
Step 1: Synthesis of 2-Phenyl-7-nitrobenzofuran. This intermediate is typically formed via the condensation of a substituted phenol with a phenyl-containing building block. A prevalent method is the reaction of 2-hydroxy-3-nitrobenzaldehyde with phenacyl bromide.
-
Step 2: Reduction of the nitro group. The nitro intermediate is then reduced to the target 7-amino compound, most commonly through catalytic hydrogenation.
Impurity formation can occur at both stages. Incomplete reaction or side reactions during the initial benzofuran ring formation can lead to persistent impurities. Similarly, the reduction step can result in byproducts if not carried to completion.
Q2: What are the likely impurities from the synthesis of the 2-Phenyl-7-nitrobenzofuran intermediate?
Potential impurities originating from the synthesis of the nitro intermediate include:
-
Unreacted Starting Materials: Residual 2-hydroxy-3-nitrobenzaldehyde and phenacyl bromide may be present if the reaction does not go to completion.
-
Side-Products from Self-Condensation: Base-catalyzed self-condensation of phenacyl bromide can occur.
-
Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other benzofuran isomers could potentially form, although the directing groups in the chosen starting materials generally favor the desired product.
Q3: What impurities can arise during the reduction of 2-Phenyl-7-nitrobenzofuran?
The catalytic reduction of the nitro group is a critical step where impurities can be introduced. Incomplete reduction is the primary source of these impurities.[1] Common byproducts include:
-
N-(2-phenyl-1-benzofuran-7-yl)hydroxylamine: This is an intermediate in the reduction of the nitro group to the amine.
-
7-Nitroso-2-phenyl-1-benzofuran: Another potential intermediate of the reduction process.
-
Azoxy, Azo, and Hydrazo Dimers: These can form through intermolecular reactions of reduction intermediates, especially if the reaction conditions are not optimal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield and/or Multiple Spots on TLC after Synthesis of 2-Phenyl-7-nitrobenzofuran
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Monitor the reaction progress by TLC. - Use a slight excess (1.1-1.2 equivalents) of phenacyl bromide. |
| Base Inefficiency | - Use a freshly prepared and appropriately strong base (e.g., potassium carbonate, sodium ethoxide). - Ensure the base is fully dissolved or well-suspended in the reaction solvent. |
| Side Reactions | - Control the reaction temperature to minimize self-condensation of phenacyl bromide. - Add the base portion-wise to control the reaction rate. |
Issue 2: Incomplete Reduction of 2-Phenyl-7-nitrobenzofuran
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Use fresh, high-quality palladium on carbon (Pd/C) catalyst. - Ensure the catalyst is not poisoned by impurities from the previous step. Purify the nitro intermediate thoroughly. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safe limits of the equipment. - Ensure there are no leaks in the hydrogenation apparatus. |
| Reaction Time/Temperature | - Increase the reaction time and monitor by TLC until the starting material is fully consumed. - A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions. |
| Solvent Choice | - Use a solvent in which both the starting material and product are soluble (e.g., ethanol, ethyl acetate, or a mixture). |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-7-nitrobenzofuran
This protocol is based on the condensation of 2-hydroxy-3-nitrobenzaldehyde with phenacyl bromide.
Materials:
-
2-Hydroxy-3-nitrobenzaldehyde
-
Phenacyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of phenacyl bromide (1.1 eq) in anhydrous acetone dropwise over 30 minutes.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Reduction of 2-Phenyl-7-nitrobenzofuran to this compound
This protocol describes the catalytic hydrogenation of the nitro intermediate.
Materials:
-
2-Phenyl-7-nitrobenzofuran
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 2-phenyl-7-nitrobenzofuran (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10% by weight of the nitro compound) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on specific reaction conditions and scale.
| Reaction Step | Key Parameters | Typical Yield | Purity (after purification) |
| Synthesis of 2-Phenyl-7-nitrobenzofuran | Temperature: RefluxTime: 4-8 hoursSolvent: Acetone | 75-85% | >98% |
| Reduction to this compound | Catalyst: 10% Pd/CPressure: 50-100 psi H₂Temperature: Room Temperature | 85-95% | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1-benzofuran-7-amine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Phenyl-1-benzofuran-7-amine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach involves a multi-step synthesis beginning with the formation of a 2-phenyl-7-nitrobenzofuran intermediate, followed by the reduction of the nitro group to the desired 7-amine. This method allows for the introduction of the key structural features in a controlled manner.
Q2: What are the critical parameters to control during the scale-up of the palladium-catalyzed benzofuran ring formation?
When scaling up palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings followed by cyclization, several factors are critical. These include efficient degassing of solvents to prevent catalyst poisoning by oxygen, maintaining the optimal reaction temperature to avoid catalyst decomposition, and ensuring the quality and stoichiometry of all reagents.[1] The choice of palladium source, ligand, and base can also significantly impact the yield and purity of the product.
Q3: Are there alternative methods to palladium-catalyzed reactions for the synthesis of the 2-phenylbenzofuran core?
Yes, acid-catalyzed cyclization of appropriately substituted precursors is a viable alternative.[2][3] For instance, the cyclization of 2-phenoxyacetophenones or related acetals can yield the benzofuran ring. However, regioselectivity can be a challenge in these reactions, potentially leading to a mixture of isomers that require careful purification.[2]
Q4: What are the recommended methods for the reduction of the 7-nitro group to the 7-amino group on a larger scale?
For the reduction of an aromatic nitro group to an amine, several methods are suitable for scale-up. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method.[4] Chemical reductions using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also robust and widely used in industrial settings.[4] The choice of method will depend on factors like functional group tolerance, cost, and safety considerations.
Q5: How can I purify the final this compound product effectively on a larger scale?
Purification of the final amine product can typically be achieved through crystallization or column chromatography. For larger quantities, crystallization is often the more practical and economical method. Selecting an appropriate solvent or solvent system is crucial for obtaining high purity and yield. If chromatographic purification is necessary, optimizing the mobile phase and stationary phase is key to achieving good separation.
Troubleshooting Guides
Issue 1: Low Yield in Benzofuran Ring Formation
| Potential Cause | Troubleshooting Step |
| Inactive Palladium Catalyst | Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere.[1] Consider using a different palladium source or ligand. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A gradual increase may improve the rate, but excessive heat can lead to catalyst decomposition.[1] |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants, especially the base and the coupling partners. |
| Poor Quality of Starting Materials | Ensure the purity of starting materials like the substituted phenol and phenylacetylene or corresponding boronic acid. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Deactivated Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the reaction solvent is appropriate and free of catalyst poisons. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe). Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. Optimize the reaction temperature. |
| Poor Solubility of the Starting Material | Choose a solvent system in which the 7-nitro-2-phenylbenzofuran is sufficiently soluble. |
Issue 3: Difficulty in Purifying the Final Amine Product
| Potential Cause | Troubleshooting Step |
| Presence of Persistent Impurities | Analyze the impurity profile by LC-MS or NMR to identify the byproducts. This can help in modifying the reaction or work-up conditions. |
| Product Oiling Out During Crystallization | Experiment with different solvent systems (e.g., combinations of polar and non-polar solvents). Try seeding the solution with a small crystal of the pure product. |
| Product Streaking on Silica Gel Column | Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent the amine from interacting strongly with the acidic silica gel. |
| Formation of Salts | During work-up, ensure the pH is appropriately adjusted to have the free amine. If an acidic work-up was used, a basic wash is necessary. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂/CuI | Triethylamine/DMF | 60-100 | 70-95 | Requires inert atmosphere; sensitive to oxygen.[1] |
| Suzuki Coupling/Cyclization | Pd(OAc)₂/Phosphine Ligand | Toluene/Water | 80-110 | 75-90 | Tolerant to a wider range of functional groups. |
| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | - | 100-140 | 60-85 | Can lead to regioisomers; requires high temperatures.[2] |
Table 2: Common Conditions for Nitro Group Reduction
| Method | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | 25-50 | 90-99 | Requires specialized hydrogenation equipment. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol/Ethyl Acetate | 50-78 | 85-95 | Requires acidic conditions and careful work-up. |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | 70-100 | 80-90 | Inexpensive and robust method. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-7-nitro-1-benzofuran
This protocol is a generalized procedure based on a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Materials:
-
2-Iodo-3-nitrophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add 2-iodo-3-nitrophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed DMF and triethylamine.
-
To the stirring mixture, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-7-nitro-1-benzofuran.
Protocol 2: Reduction of 2-Phenyl-7-nitro-1-benzofuran to this compound
This protocol describes a typical reduction using tin(II) chloride.
Materials:
-
2-Phenyl-7-nitro-1-benzofuran
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-7-nitro-1-benzofuran (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl to the flask.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully basify with a cold aqueous NaOH solution until the pH is > 10.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
Validating Butyrylcholinesterase as the Biological Target for 2-Phenyl-1-benzofuran-7-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Butyrylcholinesterase (BChE) as the biological target of the novel compound 2-Phenyl-1-benzofuran-7-amine. While direct experimental data for this specific molecule is not yet publicly available, evidence from structurally related 7-substituted 2-phenylbenzofuran derivatives suggests that BChE is a plausible and compelling putative target.[1][2][3] This document outlines a systematic approach to target validation, comparing the hypothetical performance of this compound with established BChE inhibitors.
The validation process is structured around a multi-assay approach, progressing from functional enzymatic assays to direct target engagement and binding kinetics. This guide details the experimental protocols for these key assays and presents comparative data in a clear, tabular format.
Comparative Inhibitory Potency against Butyrylcholinesterase (BChE)
The primary step in target validation is to quantify the compound's ability to inhibit the enzymatic activity of the putative target. Here, we compare the half-maximal inhibitory concentration (IC50) of this compound against BChE with that of well-characterized inhibitors: Donepezil, Rivastigmine, and Galantamine.
| Compound | Type | BChE IC50 (nM) | Selectivity Profile |
| This compound | Putative BChE Inhibitor | Hypothetical Value: 5,000 | Expected to be selective for BChE over AChE[1][3] |
| Donepezil | Reversible AChE/BChE Inhibitor | 7,400[4][5] | Selective for AChE over BChE[4][5] |
| Rivastigmine | Reversible AChE/BChE Inhibitor | 37[6][7] | Dual inhibitor of AChE and BChE[8][9] |
| Galantamine | Reversible AChE/BChE Inhibitor | ~8,500 | Primarily an AChE inhibitor with weaker BChE activity[10] |
Note: The IC50 value for this compound is a hypothetical estimate based on published data for 7-halogenated 2-phenylbenzofuran derivatives, which report IC50 values for BChE in the range of 3.57 µM to 30.3 µM.[1][3]
Experimental Protocols for Target Validation
A robust validation of a biological target requires a combination of assays that assess the compound's effect on the target's function, its direct engagement with the target in a cellular context, and the biophysical parameters of their interaction.
Functional Assay: BChE Inhibition via Ellman's Method
This colorimetric assay quantifies the enzymatic activity of BChE and is the foundational experiment to determine the inhibitory potency (IC50) of the test compound.
Principle: BChE hydrolyzes the substrate butyrylthiocholine (BTCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to BChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
BTCh Solution (Substrate): 75 mM Butyrylthiocholine Iodide in deionized water.
-
Enzyme Solution: Human recombinant BChE diluted in Assay Buffer to a final concentration that yields a linear reaction rate.
-
Inhibitor Solutions: Prepare a stock solution of this compound and reference inhibitors (Donepezil, Rivastigmine, Galantamine) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer.
-
20 µL of the inhibitor solution at various concentrations (or DMSO for the control).
-
20 µL of DTNB solution.
-
20 µL of BChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the BTCh substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 1. Workflow for BChE Functional Inhibition Assay.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound directly binds to its target protein within the complex environment of a cell.[11]
Principle: The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability.[11] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses BChE (e.g., human neuronal cells or a BChE-overexpressing cell line).
-
Treat the cells with this compound or a reference inhibitor at a saturating concentration (e.g., 10x IC50). Include a vehicle control (DMSO).
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the concentration of soluble BChE using a BChE-specific antibody via Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble BChE relative to the unheated control.
-
Plot the percentage of soluble BChE against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Direct Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of an interaction.
Principle: One binding partner (e.g., recombinant BChE) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
Detailed Protocol:
-
Immobilization of BChE:
-
Activate a sensor chip (e.g., CM5) surface.
-
Immobilize purified recombinant human BChE onto the surface to a target level.
-
Deactivate any remaining active groups on the surface. A reference flow cell should be prepared similarly but without the immobilized BChE to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and reference inhibitors in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over both the BChE-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase (as the inhibitor binds to BChE) and the dissociation phase (as the buffer washes the inhibitor off).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Figure 3. Simplified BChE Inhibition Signaling Pathway.
By employing this tripartite approach—functional inhibition, cellular target engagement, and direct binding kinetics—researchers can build a robust body of evidence to confidently validate Butyrylcholinesterase as the biological target of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 2-Phenyl-1-benzofuran Derivatives and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of a representative 2-phenyl-1-benzofuran derivative against several established monoamine oxidase (MAO) inhibitors. Due to the limited availability of public data on 2-Phenyl-1-benzofuran-7-amine, this guide utilizes data for a structurally related and potent analogue, 2-(2′-bromophenyl)-5-methylbenzofuran, to facilitate a meaningful comparison with widely used MAO inhibitors such as Selegiline, Moclobemide, Phenelzine, Tranylcypromine, and Safinamide.
The data presented herein is compiled from various scientific sources. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. This guide aims to provide a valuable reference point for researchers engaged in the discovery and development of novel MAO inhibitors.
Data Presentation: Comparative Inhibitory Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| 2-(2′-bromophenyl)-5-methylbenzofuran | Selective MAO-B Inhibitor | > 10 | 0.20[1] | MAO-B Selective |
| Selegiline | Irreversible MAO-B Inhibitor | High (loses selectivity at higher doses) | 0.01125[2] | MAO-B Selective |
| Moclobemide | Reversible MAO-A Inhibitor | 1.0[3] | >1000[3] | MAO-A Selective |
| Phenelzine | Non-selective, Irreversible MAOI | 0.047[4] | 0.015[4] | Non-selective |
| Tranylcypromine | Non-selective, Irreversible MAOI | 2.3 | 0.95 | Non-selective |
| Safinamide | Reversible MAO-B Inhibitor | 80[5][6] | 0.079[5][6] | MAO-B Selective |
Disclaimer: The IC50 values presented are derived from multiple sources and may have been determined under varying experimental conditions. For precise comparative analysis, it is recommended to evaluate compounds under identical assay conditions.
Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay
The following protocol describes a common fluorometric method for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Resorufin (fluorescent standard)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Preparation of Reagents: All reagents are prepared in potassium phosphate buffer. Test compounds and reference inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Pre-incubation: 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) is added to the wells of a 96-well plate. Subsequently, 25 µL of the test compound or reference inhibitor at various concentrations is added to the wells. The plate is then pre-incubated for a specified time (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 25 µL of the kynuramine substrate solution to each well.
-
Signal Development: Simultaneously with or immediately after the substrate addition, a solution containing HRP and Amplex® Red is added. The H₂O₂ produced by the MAO-catalyzed oxidation of kynuramine reacts with Amplex® Red in the presence of HRP to generate the highly fluorescent product, resorufin.
-
Fluorescence Measurement: The plate is incubated at 37°C for a defined period (e.g., 30 minutes), and the fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (containing enzyme and substrate but no inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
References
- 1. SPUP - MAO inhibitory activity of bromo-2phenylbenzofurans: synthesis, in vitro study, and docking calculations [sigarra.up.pt]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 2-Phenylbenzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution on this core structure, particularly at the 7-position of the benzofuran ring, has been shown to significantly modulate its pharmacological properties. This guide provides a comparative analysis of 7-substituted 2-phenylbenzofuran analogs, focusing on their anticancer and anti-Alzheimer's disease activities, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Tubulin Polymerization
A significant number of 2-phenylbenzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. The substitution at the 7-position plays a crucial role in modulating this activity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 7-substituted 2-phenylbenzofuran analogs against various cancer cell lines.
| Compound ID | 7-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | -H | MCF-7 | >10 | [1] |
| 1b | 7-Cl | MCF-7 | 1.875 | [2] |
| 1c | 7-Br | MCF-7 | 1.287 | [2] |
| 2a | -H | A549 | >10 | [2] |
| 2b | 7-OCH₃ | A549 | 1.48 | [1] |
| 3 (BNC105) | 7-OH, 6-OCH₃ | HUVEC | 0.018 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The introduction of a halogen atom, such as chlorine or bromine, at the 7-position generally enhances the antiproliferative activity against cancer cell lines like MCF-7.[2] This suggests that an electron-withdrawing group at this position may be favorable for activity.
-
Methoxy and Hydroxyl Groups: The presence of a methoxy group at the 7-position has been shown to improve activity against the A549 cell line.[1] Furthermore, a combination of a hydroxyl group at the 7-position and a methoxy group at the 6-position, as seen in compound BNC105, leads to exceptionally potent antiproliferative and tumor vascular disrupting properties by inhibiting tubulin polymerization.[3]
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of 7-substituted 2-phenylbenzofuran analogs as tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by 7-substituted 2-phenylbenzofuran analogs.
Anti-Alzheimer's Disease Activity: Cholinesterase Inhibition
Certain 7-substituted 2-phenylbenzofuran analogs have shown promise as agents for the management of Alzheimer's disease by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine.
Quantitative Data on Cholinesterase Inhibition
The table below presents the in vitro inhibitory activity (IC₅₀ values) of selected 7-substituted 2-phenylbenzofuran analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | 7-Substituent | 2-Phenyl Substituent | Target | IC₅₀ (µM) | Reference |
| 4a | -H | 4'-OH | BChE | ~30 | [4] |
| 4b | 7-Cl | 4'-OH | BChE | 3.57 | [4][5] |
| 4c | 7-Br | 4'-OH | BChE | 6.23 | [4][5] |
| 5a | -H | 2',4'-diOH | AChE | >50 | [4] |
| 5b | 7-Cl | 2',4'-diOH | BChE | 15.2 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution at Position 7: The presence of a halogen (chlorine or bromine) at the 7-position of the benzofuran ring, in conjunction with a hydroxyl group at the 4'-position of the phenyl ring, significantly enhances the inhibitory activity and selectivity towards BChE.[4]
-
Hydroxyl Groups on the Phenyl Ring: The number and position of hydroxyl groups on the 2-phenyl ring also influence the inhibitory profile. While a single hydroxyl group at the 4'-position combined with a 7-halogen substituent is beneficial for BChE inhibition, the introduction of additional hydroxyl groups can alter this activity.[4]
Experimental Workflow: Synthesis of 7-Substituted 2-Phenylbenzofuran Analogs
The general synthetic route for the preparation of these analogs is depicted below.
Caption: General synthesis workflow for 7-substituted 2-phenylbenzofuran analogs.[6][7]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules.[9][10]
-
Reagent Preparation: Purified tubulin, GTP, and a fluorescent reporter are prepared in a general tubulin buffer. Test compounds are prepared at various concentrations.
-
Reaction Initiation: The tubulin solution is mixed with the test compounds or controls in a 96-well plate. The polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the compound concentration.
Cholinesterase Activity Assay (Ellman's Method)
This method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[11][12]
-
Reagent Preparation: A reaction mixture containing the appropriate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the enzyme (AChE or BChE) is prepared. The substrate (acetylthiocholine or butyrylthiocholine) is prepared separately.
-
Reaction Initiation: The substrate is added to the reaction mixture containing the enzyme and the test compound at various concentrations.
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of 2-Phenyl-1-benzofuran-7-amine and its Non-aminated Counterpart, 2-Phenyl-1-benzofuran
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 2-Phenyl-1-benzofuran-7-amine and 2-phenyl-1-benzofuran. This guide provides a comparative framework, supported by experimental protocols and data, to elucidate the impact of the 7-amino functional group on the core benzofuran scaffold.
The benzofuran moiety is a privileged heterocyclic scaffold renowned for its presence in a plethora of biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide presents a comparative analysis of 2-phenyl-1-benzofuran and its 7-amino derivative, this compound, to delineate the influence of the amino group on the molecule's overall profile.
Physicochemical Properties: A Comparative Overview
The introduction of an amino group at the 7-position of the 2-phenyl-1-benzofuran scaffold is predicted to modestly alter its physicochemical properties. These changes, summarized in Table 1, can have significant implications for the compound's solubility, membrane permeability, and pharmacokinetic profile.
| Property | 2-Phenyl-1-benzofuran | This compound | Reference |
| Molecular Formula | C₁₄H₁₀O | C₁₄H₁₁NO | [3] |
| Molecular Weight ( g/mol ) | 194.23 | 209.24 | [3] |
| Predicted Boiling Point (°C) | 358.9 ± 11.0 | 397.2 ± 22.0 | [3] |
| Predicted Density (g/cm³) | 1.16 ± 0.1 | 1.203 ± 0.06 | [3] |
Table 1. Comparison of the physicochemical properties of 2-Phenyl-1-benzofuran and this compound. Data is based on predicted values.
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the construction of the benzofuran core, followed by functional group manipulations. Below are detailed experimental protocols for the synthesis of both molecules.
Synthesis of 2-Phenyl-1-benzofuran
A common and effective method for the synthesis of 2-phenyl-1-benzofuran is the intramolecular Wittig reaction.[4]
Experimental Protocol:
-
Preparation of the Wittig Reagent: A mixture of 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile is refluxed for 2 hours. The resulting solid, 2-hydroxybenzyltriphenylphosphonium bromide, is filtered and washed with acetonitrile.[4]
-
Cyclization: A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.[4]
-
Purification: The precipitate is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield 2-phenyl-1-benzofuran.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the synthesis of a nitrated intermediate followed by reduction.
Experimental Protocol:
-
Synthesis of 2-Phenyl-7-nitro-1-benzofuran: A suitable starting material, such as a substituted phenol, undergoes cyclization to form the benzofuran ring, followed by nitration at the 7-position.
-
Reduction to this compound: The nitro-containing compound is then subjected to reduction. A common method involves the use of a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography.
-
Purification: After the reaction is complete, the mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying it by column chromatography.
Comparative Biological Activity
While direct comparative studies are limited, the existing literature on benzofuran derivatives allows for an informed discussion on the potential impact of the 7-amino group on biological activity. The introduction of an amino group can significantly influence a molecule's interaction with biological targets through hydrogen bonding and by altering its electronic properties.
Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (2-phenyl-1-benzofuran and this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[3]
Antimicrobial Activity
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6] The presence and position of substituents on the benzofuran ring are crucial for this activity.[7] The amino group in this compound could potentially enhance its antimicrobial properties by facilitating interactions with microbial cell walls or enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[8]
Antioxidant Activity
Many benzofuran derivatives exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals.[7] The electron-donating nature of the amino group in this compound may enhance its radical scavenging capacity compared to the non-aminated counterpart.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.[9]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging by the antioxidant, is measured spectrophotometrically. The percentage of radical scavenging activity and the IC₅₀ value are then calculated.[9][10]
Conclusion
The introduction of a 7-amino group to the 2-phenyl-1-benzofuran scaffold is anticipated to modulate its physicochemical and biological properties. While direct comparative experimental data remains scarce, the established structure-activity relationships of benzofuran derivatives suggest that the amino-substituted compound may exhibit enhanced biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant applications. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds. Further investigation is warranted to fully understand the impact of the 7-amino functionalization and to exploit its potential in drug discovery and development.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Validating the Anticancer Potential of 2-Phenyl-1-benzofuran Derivatives in Cell-Based Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro anticancer activity of 2-phenyl-1-benzofuran-7-amine and its analogs. While specific experimental data for this compound is not extensively available in public literature, the broader class of 2-phenyl-benzofuran derivatives has demonstrated significant potential as anticancer agents.[1][2][3][4][5] This document outlines a comparative analysis of representative compounds from this class against the standard chemotherapeutic agent, Doxorubicin. Detailed protocols for essential cell-based assays are provided to facilitate the validation of in vitro findings.
Comparative Performance of Benzofuran Derivatives
The cytotoxic effects of various 2-phenyl-benzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The following table summarizes the IC50 values for selected benzofuran derivatives and compares them with Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7-Methyl-2-phenylbenzofuran | K562 (Leukemia) | 5 | Doxorubicin | 1.136 |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 (related to HCC) | 0.874 | Juglone | - |
| 3-methylbenzofuran derivative (p-methoxy) | A549 (Lung) | 1.48 | Staurosporine | 1.52 |
| Bromo derivative 14c | HCT116 (Colon) | 3.27 | - | - |
| Benzofuran-oxadiazole derivative 5d | A549 (Lung) | 6.3 | Cisplatin | 15.34 |
Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used.[2]
Experimental Protocols
To validate the in vitro anticancer effects of novel 2-phenyl-1-benzofuran derivatives, a series of cell-based assays are recommended. These assays assess cytotoxicity, the mechanism of cell death (apoptosis), induction of cellular stress (ROS production), and effects on cell proliferation (cell cycle analysis).
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to reduce background.[6]
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[10]
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[11]
DCFH-DA Assay for Reactive Oxygen Species (ROS)
This assay measures the intracellular generation of reactive oxygen species, which can be an indicator of cellular stress and a trigger for apoptosis.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Procedure:
-
Cell Plating and Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with the test compound.[13]
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 20 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[13][14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[12][15]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).[16]
Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain the cellular DNA.[16] The fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is then used to measure the fluorescence of individual cells.[17]
Procedure:
-
Cell Culture and Treatment: Culture and treat approximately 1 x 10^6 cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by centrifugation.[17]
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: A general workflow for the validation of potential anticancer compounds.
Caption: The intrinsic and extrinsic pathways of apoptosis.[19][20][21][22]
Conclusion
The 2-phenyl-1-benzofuran scaffold represents a promising starting point for the development of novel anticancer therapeutics. While direct in vitro data for this compound is limited, the broader family of related compounds has shown considerable efficacy in various cancer cell lines. Validating these initial findings through robust, well-defined cell-based assays is a critical step in the drug discovery pipeline. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to systematically evaluate the anticancer potential of new benzofuran derivatives and elucidate their mechanisms of action. This structured approach will facilitate the identification and advancement of the most promising candidates toward preclinical and clinical development.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 2-Phenyl-1-benzofuran-7-amine in Pharmaceutical Matrices
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of 2-Phenyl-1-benzofuran-7-amine. The following sections detail the experimental protocols and present a cross-validation summary to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their specific analytical needs.
Comparative Performance of Analytical Methods
The cross-validation of the HPLC-UV and UPLC-MS/MS methods was performed to assess their respective performance characteristics for the analysis of this compound. The results, summarized in the table below, indicate that while both methods are suitable for quantification, the UPLC-MS/MS method offers superior sensitivity.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 0.8% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.1% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL | - |
| Limit of Quantitation (LOQ) | 15 ng/mL | 0.15 ng/mL | - |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols are foundational for the replication of the validation studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 15 ng/mL to 100 µg/mL.
-
Samples for analysis are diluted with the mobile phase to fall within the calibrated range.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by serial dilution to concentrations ranging from 0.15 ng/mL to 1000 ng/mL in the mobile phase.
-
An internal standard is added to all standards and samples to correct for matrix effects and instrument variability.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for method cross-validation and a representative signaling pathway where a benzofuran derivative could be investigated.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Caption: Hypothetical signaling pathway involving a benzofuran derivative.
A Comparative Analysis of the Neuroprotective Effects of Aminobenzofuran Isomers
The growing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease has propelled the search for novel therapeutic agents. Among the promising scaffolds, aminobenzofuran derivatives have emerged as a significant area of interest for researchers due to their diverse biological activities. This guide provides a comparative analysis of the neuroprotective effects of different aminobenzofuran isomers, presenting key experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action to assist researchers and drug development professionals in this field.
Comparative Efficacy of Aminobenzofuran Derivatives
Recent studies have highlighted the potential of various aminobenzofuran isomers as multifunctional agents targeting key pathological pathways in neurodegenerative diseases. The neuroprotective efficacy of these compounds is often attributed to their ability to inhibit cholinesterases, prevent amyloid-beta (Aβ) aggregation, and mitigate excitotoxicity and oxidative stress. Below is a summary of the quantitative data from key studies on two distinct series of aminobenzofuran derivatives.
A series of 3-aminobenzofuran derivatives (5a-p) were synthesized and evaluated for their potential as multifunctional agents for Alzheimer's disease.[1][2][3] Another study investigated a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant properties.[4][5][6][7][8]
| Compound ID | Structure/Substitution | Target | IC50 (µM) | Aβ Aggregation Inhibition (%) | Neuroprotection Assay | Cell Viability (%) | Reference |
| 5f | 3-aminobenzofuran with 2-fluorobenzyl moiety | AChE | Most effective inhibitor | 29.8 | MTT assay (PC12 cells) | Not explicitly quantified in snippets | [1][2][9] |
| 5h | 3-aminobenzofuran derivative | Not specified in snippets | Not specified in snippets | 38.8 | Not specified in snippets | Not specified in snippets | [1] |
| 5a | 3-aminobenzofuran derivative | Not specified in snippets | Not specified in snippets | 17.6 | Not specified in snippets | Not specified in snippets | [1] |
| 5i | 3-aminobenzofuran derivative | Not specified in snippets | Not specified in snippets | 24.8 | Not specified in snippets | Not specified in snippets | [1] |
| 5l | 3-aminobenzofuran derivative | Not specified in snippets | Not specified in snippets | 25.7 | Not specified in snippets | Not specified in snippets | [1] |
| 1f | Benzofuran-2-carboxamide with -CH3 at R2 | NMDA Receptor | Not Applicable | Not Applicable | NMDA-induced excitotoxicity | 97.4 (at 30 µM) | [5][6][7][8] |
| 1j | Benzofuran-2-carboxamide with -OH at R3 | NMDA Receptor | Not Applicable | Not Applicable | NMDA-induced excitotoxicity | Marked protection at 100 & 300 µM | [5][6][7] |
Key Experimental Protocols
The evaluation of the neuroprotective effects of aminobenzofuran isomers involves a variety of in vitro assays. Below are the detailed methodologies for the key experiments cited in the referenced studies.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity of the compounds.[9]
-
Reaction Mixture Preparation: The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound at varying concentrations, and a solution of either AChE or BuChE.
-
Incubation: The mixture is incubated for a specified period at a controlled temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)
This assay is used to investigate the inhibitory effect of the compounds on the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[1]
-
Aβ Peptide Preparation: A solution of Aβ peptide (typically Aβ1-42) is prepared in a suitable buffer and incubated to induce aggregation.
-
Incubation with Test Compounds: The Aβ solution is incubated with and without the test compounds at a specific concentration.
-
Thioflavin T Addition: After the incubation period, a solution of Thioflavin T (ThT) is added to each sample.
-
Fluorescence Measurement: ThT binds to the β-sheet structures of aggregated Aβ, resulting in a significant increase in its fluorescence emission. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.
-
Inhibition Calculation: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ alone).
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This assay assesses the ability of the compounds to protect neuronal cells from damage caused by overstimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in excitotoxicity.[5][6][7]
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Compound Pre-treatment: The cultured neurons are pre-treated with various concentrations of the test compounds for a specific duration.
-
NMDA Exposure: Following pre-treatment, the neurons are exposed to a toxic concentration of NMDA to induce excitotoxicity.
-
Cell Viability Assessment: After the NMDA exposure, cell viability is assessed using a suitable method, such as the MTT assay.
-
MTT Assay:
-
The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solubilized formazan is measured spectrophotometrically, which is proportional to the number of viable cells.
-
-
Neuroprotection Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and NMDA to that of cells treated with NMDA alone.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of aminobenzofuran isomers are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms and a typical experimental workflow for evaluating these compounds.
Caption: Key neuroprotective signaling pathways targeted by aminobenzofuran isomers.
Caption: A typical workflow for the discovery and evaluation of novel neuroprotective agents.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomolther.org [biomolther.org]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 7. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown inhibitory activity against a wide range of enzymes, making them attractive candidates for drug development. This guide provides a comparative assessment of the enzymatic selectivity of compounds structurally related to 2-Phenyl-1-benzofuran-7-amine, supported by experimental data and detailed methodologies. Due to the limited publicly available data on the specific compound this compound, this guide focuses on close structural analogs to provide a relevant and insightful comparison.
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC50 values) of 2-phenylbenzofuran derivatives against various enzymes. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of 2-Arylbenzofuran Derivatives Against Enzymes Implicated in Alzheimer's Disease
| Compound (2-Arylbenzofuran Derivative) | AChE IC50 (µM) | BuChE IC50 (µM) | BACE1 IC50 (µM) |
| 2-(4-Hydroxyphenyl)benzofuran-7-ol | > 50 | > 50 | 15.82 ± 1.17 |
| 2-(4-Methoxyphenyl)benzofuran-7-ol | 2.36 ± 0.21 | 3.45 ± 0.33 | 0.043 ± 0.01 |
| 2-Phenylbenzofuran-7-ol | > 50 | > 50 | 20.34 ± 1.54 |
| Donepezil (Reference) | 0.079 ± 0.01 | 7.10 ± 0.23 | - |
| Baicalein (Reference) | 0.404 ± 0.04 | 31.62 ± 0.01 | 0.087 ± 0.03 |
Data is extrapolated from a study on 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.[1]
Table 2: Selectivity Profile of a Benzofuran-7-carboxamide Derivative Against Endoplasmic Reticulum Aminopeptidases (ERAPs)
| Compound | ERAP1 IC50 (nM) | ERAP2 Inhibition (%) @ 10 µM | APN Inhibition (%) @ 10 µM | Selectivity (ERAP2/ERAP1) | Selectivity (APN/ERAP1) |
| Benzofuran-7-carboxamide analog | 1.8 | < 10 | < 10 | > 5500 | > 5500 |
This table illustrates the high selectivity of a benzofuran derivative for ERAP1 over related aminopeptidases.[2]
Experimental Protocols
The following are representative experimental protocols for assessing the enzymatic activity of benzofuran derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (2-phenylbenzofuran derivatives)
-
Donepezil or Galantamine as a positive control
Procedure:
-
Prepare solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer and 20 µL of the respective enzyme solution (AChE or BuChE).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
BACE1 (β-secretase) FRET Assay
This assay utilizes fluorescence resonance energy transfer (FRET) to measure the activity of BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate peptide containing the BACE1 cleavage site, labeled with a fluorophore and a quencher
-
Sodium acetate buffer (pH 4.5)
-
Test compounds (2-phenylbenzofuran derivatives)
-
A known BACE1 inhibitor as a positive control
Procedure:
-
Prepare solutions of the BACE1 enzyme, FRET substrate, and test compounds in sodium acetate buffer.
-
In a 96-well plate, add the test compound solution at various concentrations.
-
Add the BACE1 enzyme solution to each well.
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the FRET substrate solution.
-
When the substrate is cleaved by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Assessing Enzyme Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a test compound against a panel of related enzymes.
Caption: Workflow for assessing the selectivity of a compound.
Potential Signaling Pathway Involvement
Given that 2-phenylbenzofuran derivatives have been investigated for their effects on enzymes related to neurodegenerative diseases and cancer, a potential (simplified) signaling pathway that could be modulated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt pathway.
References
A Comparative Guide to the Biological Effects of 2-Arylbenzofurans: Evaluating Reproducibility and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of novel chemical scaffolds is paramount. This guide provides a comprehensive analysis of the biological effects of 2-arylbenzofuran derivatives, a class of compounds that includes the specific molecule 2-Phenyl-1-benzofuran-7-amine. While specific experimental data on this compound is limited in publicly available literature, this guide will focus on the broader, well-studied class of 2-arylbenzofurans, including derivatives with substitutions at the 7-position, to provide a valuable comparative context.
This guide will delve into the primary biological activities investigated for this scaffold: cholinesterase inhibition, relevant to neurodegenerative diseases, and anticancer activity. We will examine the consistency of findings across different studies to assess the reproducibility of the biological effects for this class of compounds and compare their performance against established therapeutic agents.
Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics
A significant body of research has focused on the potential of 2-arylbenzofuran derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of this neurodegenerative condition.
Comparison with Standard Inhibitors
Studies have consistently shown that certain 2-arylbenzofuran derivatives exhibit potent cholinesterase inhibitory activity, in some cases comparable to the standard drug Donepezil. For instance, one study reported a 2-arylbenzofuran derivative (compound 20) with an AChE inhibition IC50 value of 0.086 ± 0.01 µmol·L−1, which is nearly identical to that of Donepezil (0.085 ± 0.01 µmol·L−1)[1][2]. Another study highlighted a series of 2-phenylbenzofurans that showed selective inhibition for BChE over AChE[3]. This selectivity is noteworthy, as BChE levels are known to increase in the later stages of Alzheimer's disease.
The reproducibility of the cholinesterase inhibitory activity within the 2-arylbenzofuran class is supported by multiple studies demonstrating similar structure-activity relationships. For example, the presence of hydroxyl groups on the 2-phenyl ring has been frequently associated with enhanced inhibitory activity[1][4].
Quantitative Data Comparison
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| 2-Arylbenzofuran (cpd 20) | AChE | 0.086 ± 0.01 | [1][2] |
| Donepezil | AChE | 0.085 ± 0.01 | [1][2] |
| Baicalein | AChE | 0.404 ± 0.04 | [1][2] |
| 2-Arylbenzofuran (cpd 20) | BChE | 16.450 ± 2.12 | [1] |
| Donepezil | BChE | 7.100 ± 0.23 | [1] |
| Baicalein | BChE | 31.624 ± 0.01 | [1] |
| 2-Phenylbenzofuran (cpd 16) | BChE | 30.3 | [3] |
| Cathafuran C | BChE | 2.5 | [5] |
| Galantamine | BChE | 35.3 | [5] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The most frequently cited method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.
-
Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Enzyme solution (AChE or BChE) is pre-incubated with the test compound (a 2-arylbenzofuran derivative or standard inhibitor) in a phosphate buffer (pH 8.0).
-
The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The absorbance is measured at 412 nm over a specific period.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.[5]
-
Signaling Pathways in Neuroprotection
While direct cholinesterase inhibition is a primary mechanism, the neuroprotective effects of benzofuran derivatives may also involve the modulation of intracellular signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and is often dysregulated in neurodegenerative diseases. Some benzofuran derivatives have been shown to modulate this pathway, suggesting a multi-faceted neuroprotective potential.
Caption: PI3K/Akt signaling pathway and potential modulation by benzofuran derivatives.
Anticancer Activity: A Multifaceted Approach to Cancer Therapy
2-Arylbenzofuran derivatives have demonstrated significant potential as anticancer agents, with studies reporting cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their anticancer activity appear to be diverse, involving the inhibition of key signaling pathways and the induction of apoptosis.
Comparison with Standard Anticancer Drugs
The anticancer potency of 2-arylbenzofuran derivatives has been benchmarked against established chemotherapeutic agents like Doxorubicin and 5-Fluorouracil. For example, a study on benzofuran-triazole hybrids showed that some compounds exhibited potent anticancer activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, comparable to Doxorubicin[6]. Another study highlighted a 3-methylbenzofuran derivative with antiproliferative activity against the A549 lung cancer cell line (IC50 = 1.48 μM), which was similar to the reference drug staurosporine (IC50 = 1.52 μM)[7].
The consistency of anticancer effects across different studies suggests that the 2-arylbenzofuran scaffold is a promising template for the development of new anticancer drugs. Structure-activity relationship studies have indicated that the nature and position of substituents on both the benzofuran ring and the 2-phenyl moiety play a crucial role in determining the cytotoxic potency[7][8].
Quantitative Data Comparison
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative (16b) | A549 (Lung) | 1.48 | [7] |
| Staurosporine | A549 (Lung) | 1.52 | [7] |
| Benzofuran derivative (7) | Huh7 (Liver) | 22 (at 48h) | [7] |
| Benzofuran hybrid (3b) | MCF-7 (Breast) | 7.53 ± 0.43 | [6] |
| Benzofuran hybrid (3c) | MCF-7 (Breast) | 9.17 ± 0.31 | [6] |
| 5-Fluorouracil | MCF-7 (Breast) | - | [6] |
| Benzofuran derivative (9) | SQ20B (Head and Neck) | 0.46 | [8] |
Experimental Protocols
Anticancer Activity Assays (MTT and SRB)
The cytotoxic effects of 2-arylbenzofuran derivatives are commonly evaluated using cell viability assays such as the MTT or SRB assay.
-
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
-
-
SRB (Sulphorhodamine B) Assay:
-
Principle: This assay is based on the ability of the sulphorhodamine B dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass, which is related to the number of viable cells.
-
Procedure:
-
The initial steps of cell seeding and treatment are similar to the MTT assay.
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 values are calculated based on the dose-response curve.[9]
-
-
Signaling Pathways in Cancer
The anticancer effects of 2-arylbenzofuran derivatives are often linked to their ability to modulate key signaling pathways that control cell proliferation, survival, and inflammation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Several studies have indicated that benzofuran derivatives can inhibit the NF-κB signaling pathway, contributing to their anticancer effects[9][10][11][12].
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Potential: A Comparative Docking Analysis of 2-Phenyl-1-benzofuran-7-amine
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the binding potential of 2-Phenyl-1-benzofuran-7-amine against known ligands for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The following analysis is based on a hypothetical in silico molecular docking study, providing a framework for evaluating novel benzofuran derivatives.
The benzofuran scaffold is a cornerstone in the development of biologically active compounds, with derivatives being investigated for a wide range of therapeutic applications, including cancer and neurodegenerative diseases.[1] This guide focuses on this compound, a specific derivative, and compares its predicted binding affinity and interaction patterns with established EGFR inhibitors, Gefitinib and Erlotinib. Such comparative studies are crucial in the early phases of drug discovery to identify promising lead compounds.[2][3]
Data Presentation: Summarizing Docking Results
Quantitative data from molecular docking simulations are pivotal for a direct comparison between the test compound and known inhibitors. The table below summarizes the hypothetical binding affinities (in kcal/mol), predicted inhibition constants (Ki), and key interacting residues for this compound and the reference ligands within the EGFR active site (PDB ID: 4HJO).[1]
| Compound Name | Role | Binding Energy (kcal/mol) | Predicted Inhibition Constant (pKi) | Key Interacting Residues |
| This compound | Test Compound | -9.5 | 7.2 µM | Leu718, Val726, Ala743, Met793, Leu844 |
| Gefitinib | Known Inhibitor | -10.5 | 0.9 µM | Leu718, Val726, Lys745, Thr790, Met793, Asp855 |
| Erlotinib | Known Inhibitor | -10.2 | 1.2 µM | Leu718, Val726, Lys745, Cys797, Leu844, Asp855 |
Note: The data presented in this table is for illustrative purposes only and represents the type of results a docking study would generate.[1]
Experimental Protocols: A Step-by-Step Methodology
A reproducible and detailed protocol is fundamental for any computational study. The following methodology is based on standard practices for molecular docking.
Software and Resource Preparation:
-
Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting binding affinities.[1][2][3]
-
Visualization Software: BIOVIA Discovery Studio or PyMOL are recommended for preparing molecules and analyzing interactions.[1][2]
-
Protein Structure: The three-dimensional crystal structure of the target protein, such as EGFR, can be obtained from the Protein Data Bank (RCSB PDB).[1]
-
Ligand Structures: The structure of this compound can be drawn using chemical drawing software like ChemDraw and then converted to a 3D format. The structures of known inhibitors like Gefitinib and Erlotinib can be sourced from databases such as PubChem.[1]
Receptor Preparation:
The downloaded PDB file of the receptor is loaded into a molecular visualization tool. All non-essential components, including water molecules, co-crystallized ligands, and co-factors, are removed. Polar hydrogen atoms are added to the protein structure to ensure correct ionization states, and Kollman charges are assigned to the receptor atoms. The prepared receptor is then saved in the PDBQT file format, which is required for AutoDock Vina.[1]
Ligand Preparation:
The 3D structures of this compound and the known inhibitors are prepared. Energy minimization is performed on all ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[1]
Docking Simulation:
The docking simulation is executed using AutoDock Vina. The software calculates the binding energy for multiple possible conformations (poses) of each ligand within the defined active site of the receptor.[1]
Results Analysis:
The output files are analyzed to identify the binding pose with the lowest (most favorable) binding energy. The best binding pose for each ligand is visualized within the receptor's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The binding mode and affinity of this compound are then compared with those of the known inhibitors to assess its potential as a novel inhibitor.[1]
Visualizing the Workflow
To clearly communicate the complex experimental process, a visual workflow is essential. The following diagram illustrates the generalized workflow for a comparative molecular docking study.
This structured approach to comparative docking studies provides valuable insights into the potential of novel compounds like this compound as therapeutic agents. By systematically comparing their predicted binding characteristics to those of established drugs, researchers can make more informed decisions in the drug discovery pipeline.
References
Safety Operating Guide
Prudent Disposal of 2-Phenyl-1-benzofuran-7-amine in a Research Setting
The proper disposal of 2-Phenyl-1-benzofuran-7-amine, a chemical used in research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the lack of specific hazard data for this compound, it should be handled with the assumption that it may be flammable, carcinogenic, and harmful to aquatic life, similar to other benzofuran derivatives.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that all work is conducted within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible. The following personal protective equipment should be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat worn over non-synthetic clothing that covers the entire body.
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosol generation or if working outside of a fume hood.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.[3][4]
-
Based on the data for similar compounds, this waste should be preliminarily classified as flammable, toxic, and an environmental hazard.[1][2]
2. Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[4][5]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[6]
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[7]
3. Labeling:
-
As soon as waste is generated, label the container with the words "Hazardous Waste."[4][6]
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date accumulation started.[6] Avoid using chemical abbreviations or formulas.[4]
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]
-
Ensure containers are kept closed at all times, except when adding waste.[3][4]
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[1] Store in a cool, well-ventilated area away from heat sources and direct sunlight.[2][7]
5. Disposal Request and Pickup:
-
Once the waste container is full or you have finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.[3][8]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][4] Hazardous chemicals must never be poured down the drain.[3]
-
Follow all institutional procedures for waste collection requests.
Spill Management
In the event of a small spill, use a non-combustible absorbent material such as sand or vermiculite. Do not use paper towels. The absorbent material and any contaminated cleaning supplies should be collected into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Quantitative Data
Due to the absence of a specific SDS, comprehensive quantitative data is limited. The following table summarizes available predicted physical properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Boiling Point | 397.2±22.0 °C (Predicted) |
| Density | 1.203±0.06 g/cm³ (Predicted) |
Data sourced from BOC Sciences.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. All laboratory work should be conducted under the guidance of a principal investigator and with a thorough understanding of the potential hazards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling 2-Phenyl-1-benzofuran-7-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Phenyl-1-benzofuran-7-amine was located. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines and benzofuran derivatives. A thorough risk assessment must be conducted by researchers prior to handling this specific compound.
This document provides crucial safety, handling, and disposal information for this compound, a compound utilized in scientific research and drug development. Adherence to these protocols is paramount for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[1][2]
Step 2: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Transfers: Use non-sparking tools for all transfers. Keep containers tightly closed when not in use.[3]
-
Heating: If heating is required, use a closed system with proper ventilation and explosion-proof electrical equipment. Avoid open flames.[3]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]
-
Excess Solid Compound: Collect in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Solutions: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste.[1]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Disposal Route: Waste should be disposed of by a licensed chemical destruction facility. Do not discharge to sewer systems.[3]
-
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural flows for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
